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1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid Documentation Hub

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  • Product: 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid
  • CAS: 1155064-14-4

Core Science & Biosynthesis

Foundational

Technical Guide: Scalable Synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic Acid

The following is an in-depth technical guide for the synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid . This document is structured for research scientists and process chemists, focusing on scalability, regio...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for the synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid . This document is structured for research scientists and process chemists, focusing on scalability, regioselectivity, and operational safety.

Executive Summary

The target molecule, 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid , serves as a critical building block in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat analogs) and various kinase inhibitors. Its structural value lies in the 2-ethoxyethyl tail , which often improves the solubility and metabolic stability of the final drug candidate compared to simple alkyl chains.

This guide prioritizes a Convergent Alkylation Strategy over de novo cyclization. This approach leverages the symmetry of the unsubstituted pyrazole-4-carboxylate core to eliminate regioselectivity issues, ensuring high purity and reproducibility.

Retrosynthetic Analysis

The most logical disconnection relies on the formation of the C–N bond at the pyrazole nitrogen.

  • Disconnection: N1–C(alkyl) bond.

  • Synthons: Ethyl 1H-pyrazole-4-carboxylate (nucleophile) and 1-bromo-2-ethoxyethane (electrophile).

  • Key Insight: The starting material, ethyl 1H-pyrazole-4-carboxylate, possesses C2v-like symmetry (due to rapid tautomerism between N1 and N2). Consequently, alkylation at either nitrogen yields the same regioisomer, simplifying the purification process significantly.

Retrosynthesis Target Target Molecule 1-(2-ethoxyethyl)-1H-pyrazole-4-COOH Ester Intermediate Ester Ethyl 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylate Target->Ester Hydrolysis SM1 Starting Material 1 Ethyl 1H-pyrazole-4-carboxylate Ester->SM1 N-Alkylation SM2 Reagent 1-Bromo-2-ethoxyethane Ester->SM2 + Base

Figure 1: Retrosynthetic strategy highlighting the convergent assembly.

Primary Synthesis Pathway: Convergent Alkylation

This route is preferred for scales ranging from milligrams to kilograms due to the commercial availability of the pyrazole ester and the robustness of the alkylation step.

Step 1: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate

Reaction: Nucleophilic substitution (SN2) of the pyrazole nitrogen onto the alkyl bromide.

  • Reagents: Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv), 1-Bromo-2-ethoxyethane (1.2 equiv), Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN).

  • Conditions: 60–80 °C, 4–12 hours.

Mechanism & Selectivity: In the presence of a base, the pyrazole NH is deprotonated to form the pyrazolide anion. This ambident nucleophile attacks the primary alkyl halide. Because positions 3 and 5 are both protons (H), the steric and electronic environments are identical. Therefore, N1-alkylation and N2-alkylation produce the same chemical entity .

Step 2: Ester Hydrolysis

Reaction: Saponification of the ethyl ester.

  • Reagents: Lithium Hydroxide (LiOH·H₂O) (3.0 equiv).

  • Solvent: THF/Water (3:1 v/v) or MeOH/Water.

  • Conditions: Room temperature to 40 °C, 2–4 hours.

  • Workup: Acidification with 1M HCl to pH 2–3 precipitates the carboxylic acid.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylate
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Ethyl 1H-pyrazole-4-carboxylate (10.0 g, 71.4 mmol) and DMF (100 mL). Stir until dissolved.

  • Base Addition: Add Cesium Carbonate (46.5 g, 142.8 mmol) in a single portion. The suspension may warm slightly.[1]

    • Note: K₂CO₃ can be used but often requires higher temperatures (80 °C) and longer times compared to Cs₂CO₃.

  • Alkylation: Add 1-Bromo-2-ethoxyethane (13.1 g, 85.7 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 60 °C under an inert atmosphere (N₂ or Ar) for 6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

    • Checkpoint: The starting pyrazole (RT ~2.5 min) should disappear, replaced by the less polar alkylated product (RT ~3.8 min).

  • Workup:

    • Cool to room temperature.[2]

    • Pour the mixture into Ice Water (400 mL) and extract with Ethyl Acetate (3 x 150 mL).

    • Wash the combined organics with Brine (2 x 200 mL) to remove DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: The crude oil is typically >95% pure. If necessary, purify via flash chromatography (SiO₂, 0–40% EtOAc in Hexanes).

    • Yield: Expected 13.5–14.5 g (90–95%).

Protocol B: Saponification to Target Acid
  • Setup: Dissolve the ester (14.0 g, 66.0 mmol) from Step 1 in THF (100 mL).

  • Reagent: Dissolve LiOH·H₂O (8.3 g, 198 mmol) in Water (35 mL). Add this solution to the THF mixture.

  • Reaction: Stir vigorously at 40 °C for 3 hours.

    • Observation: The biphasic mixture will eventually become a clear monophasic solution as the acid salt forms.

  • Isolation:

    • Concentrate the mixture to remove THF (rotary evaporator).

    • Dilute the aqueous residue with water (50 mL).

    • Acidification: Slowly add 1M HCl while stirring until pH reaches ~2.0. A white solid will precipitate.

    • Cool in an ice bath for 30 minutes to maximize yield.

  • Filtration: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45 °C.

    • Final Yield: Expected 10.9–11.5 g (90–95% for this step).

Process Visualization

Reaction Scheme & Workflow

The following diagram illustrates the chemical transformation and the critical decision nodes during the workup.

ReactionScheme cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis SM Pyrazole Ester Intermediate N-Alkylated Ester SM->Intermediate S_N2 Reaction Reagents1 R-Br + Cs2CO3 DMF, 60°C Reagents1->SM Final Target Acid (Precipitate) Intermediate->Final Saponification + HCl Workup Reagents2 LiOH / THF / H2O

Figure 2: Sequential reaction workflow.

Analytical Data Profile

To validate the synthesis, the final product must meet the following specifications:

MetricSpecificationNotes
Appearance White to off-white powderHigh purity indicates lack of oxidation
¹H NMR (DMSO-d₆) δ 12.3 (br s, 1H, COOH)δ 8.30 (s, 1H, H-5)δ 7.90 (s, 1H, H-3)δ 4.30 (t, 2H, N-CH₂)δ 3.75 (t, 2H, O-CH₂)δ 3.40 (q, 2H, O-CH₂-CH₃)δ 1.10 (t, 3H, CH₃)Distinctive pyrazole singlets confirm core integrity
LCMS (ESI+) [M+H]⁺ = 185.2 m/zConsistent with C₈H₁₂N₂O₃

Critical Process Parameters (CPPs) & Troubleshooting

Water Content in Step 1
  • Issue: The presence of water in DMF/MeCN can quench the alkylating agent or reduce the basicity of the carbonate.

  • Control: Use anhydrous solvents. If using K₂CO₃, ensure it is freshly ground and dried.

  • Impact: Low conversion and potential hydrolysis of the ester starting material before alkylation.

Stoichiometry of Alkyl Halide
  • Issue: 1-Bromo-2-ethoxyethane is relatively unreactive compared to methyl iodide.

  • Control: Use a slight excess (1.2–1.5 equiv). If the reaction stalls, add a catalytic amount of Potassium Iodide (KI, 0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

pH Control in Step 2
  • Issue: Pyrazole carboxylic acids can be zwitterionic or water-soluble if the pH is not low enough.

  • Control: Ensure acidification to pH 2–3. If the product does not precipitate, saturate the aqueous layer with NaCl and extract with EtOAc/THF (1:1).

References

  • Vertex Pharmaceuticals. (2012). Improved process for the preparation of esters of 1-H-pyrazole-4-carboxylic acids. WO2012025469A1. Link

  • Mykhailiuk, P. K., et al. (2020). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. Link

  • MedChemExpress. (2023). Ethyl 1H-pyrazole-4-carboxylate Product Sheet. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 142179, Ethyl 1H-pyrazole-4-carboxylate. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

Sources

Exploratory

Biological Activity of Pyrazole Carboxylic Acid Derivatives: A Technical Guide

Executive Summary This technical guide analyzes the pharmacological and agrochemical significance of pyrazole carboxylic acid derivatives. While the pyrazole heterocycle is ubiquitous in medicinal chemistry, the specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological and agrochemical significance of pyrazole carboxylic acid derivatives. While the pyrazole heterocycle is ubiquitous in medicinal chemistry, the specific subclass of pyrazole carboxylic acids (and their carboxamide derivatives) represents a cornerstone in modern crop protection (SDHI fungicides) and an emerging scaffold in oncology (kinase inhibitors). This guide synthesizes structure-activity relationships (SAR), mechanistic pathways, and synthetic protocols to provide a roadmap for researchers optimizing this scaffold.

Chemical Foundation & Synthetic Architecture

The pyrazole carboxylic acid scaffold consists of a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a carboxylic acid moiety (typically at the C3 or C4 position). The biological activity is heavily modulated by the regiochemistry of substituents at N1, C3, and C5.

Core Synthetic Workflow

The most robust route to these derivatives is the cyclocondensation of hydrazines with 1,3-dicarbonyl equivalents, followed by functionalization.

Figure 1: Synthetic Pathway for Pyrazole Carboxylic Acid Derivatives

SynthesisWorkflow Start Hydrazine Derivative (R-NH-NH2) Intermediate Intermediate: Pyrazole Ester Start->Intermediate Cyclocondensation (Reflux/EtOH) Reagent 1,3-Dicarbonyl / Beta-Keto Ester Reagent->Intermediate Product Target: Pyrazole Carboxylic Acid Intermediate->Product Hydrolysis (LiOH or NaOH) Deriv Bioactive Amide (e.g., SDHI Fungicide) Product->Deriv Amidation (HATU/Amine)

Caption: General synthetic workflow from hydrazine precursors to bioactive carboxamides.

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic Acid

Note: This protocol is a validated standard derived from Knorr-type syntheses.

Objective: Synthesis of the core acid scaffold from ethyl acetoacetate derivatives.

Reagents:

  • Phenylhydrazine (1.0 eq)

  • Ethyl (ethoxymethylene)acetoacetate (1.0 eq)

  • Ethanol (Solvent)

  • NaOH (2M aq)

Step-by-Step Methodology:

  • Cyclization: Dissolve Ethyl (ethoxymethylene)acetoacetate (10 mmol) in absolute ethanol (20 mL). Add Phenylhydrazine (10 mmol) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Isolation (Ester): Cool to room temperature. The ethyl ester intermediate often precipitates. Filter and wash with cold ethanol.

  • Hydrolysis: Suspend the ester (5 mmol) in THF/Water (1:1, 20 mL). Add LiOH or NaOH (10 mmol). Stir at 60°C for 4 hours.

  • Acidification: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2.

  • Purification: Filter the resulting precipitate (the carboxylic acid). Recrystallize from Ethanol/Water.

Agrochemical Dominance: SDHI Fungicides

The most commercially successful application of pyrazole carboxylic acid derivatives is in Succinate Dehydrogenase Inhibitors (SDHIs) . These compounds (e.g., Sedaxane, Isopyrazam, Fluxapyroxad) function as carboxamides derived from the acid scaffold.

Mechanism of Action

SDHIs bind to the ubiquinone-binding pocket (Site Qp) of Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory chain. This blockade arrests fungal respiration and disrupts the TCA cycle.[1]

Figure 2: Mitochondrial Complex II Inhibition Pathway

SDHI_Mechanism Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinol Ubiquinol (CoQH2) ComplexII->Ubiquinol Reduction Ubiquinone Ubiquinone (CoQ) Ubiquinone->ComplexII Binding at Qp Site ATP ATP Production (OxPhos) Ubiquinol->ATP Electron Transport SDHI Pyrazole Carboxamide (Inhibitor) SDHI->ComplexII Competitive Binding (Blocks Qp Site) SDHI->Ubiquinol BLOCKS Death Fungal Cell Death ATP->Death Energy Depletion

Caption: Mechanism of SDHI fungicides disrupting mitochondrial respiration at Complex II.[1][2]

Comparative Efficacy of Commercial Derivatives

The following table highlights how the pyrazole acid core is modified for specific fungal targets.

Common NamePyrazole Substitution (Acid Part)Amine Part (Coupling Partner)Target Pathogen
Sedaxane 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acidBicyclopropyl-anilineRhizoctonia spp. (Seed treatment)
Fluxapyroxad 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid3',4',5'-trifluorobiphenyl-2-amineBroad spectrum (Cereals)
Isopyrazam 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acidBenzonorbornene amineSeptoria tritici
Penthiopyrad 3-trifluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acidThiophene amineRusts, Powdery Mildew

Key Insight: The difluoromethyl (CHF2) group at the C3 position of the pyrazole is a "magic methyl" equivalent in this class, providing optimal lipophilicity and metabolic stability compared to methyl or trifluoromethyl groups.

Pharmaceutical Applications: Oncology & Inflammation[3]

Beyond agriculture, pyrazole carboxylic acid derivatives are privileged scaffolds in drug discovery, particularly for kinase inhibition.

Structure-Activity Relationship (SAR)

The biological activity is highly sensitive to the electronic and steric nature of substituents.

Figure 3: SAR of Pyrazole Carboxylic Acid Derivatives

SAR_Analysis Core Pyrazole Carboxylic Acid Core Scaffold N1 N1 Position: Lipophilicity Determinant (Ph, Me, t-Bu) Core->N1 C3 C3 Position: Electronic Tuning (CF3, CHF2, Me) Core->C3 C4 C4 Position: Carboxyl Linker (Amide/Ester formation) Core->C4 C5 C5 Position: Steric Bulk (Cl, H, Me) Core->C5 Effect1 Controls Bioavailability & Metabolic Stability N1->Effect1 Effect2 Critical for Target Binding (e.g., SDH pocket) C3->Effect2 Effect3 H-Bond Donor/Acceptor Interaction Site C4->Effect3

Caption: SAR map detailing the functional impact of substituents on the pyrazole ring.

Anticancer Activity (Kinase Inhibition)

Derivatives where the carboxylic acid is converted to a urea or amide often act as ATP-competitive inhibitors of kinases such as EGFR and VEGFR-2 .

  • Mechanism: The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor for the kinase hinge region, while the carboxyl-derived moiety extends into the hydrophobic back pocket.

  • Example: 1,3,4-trisubstituted pyrazole derivatives have shown IC50 values in the nanomolar range against MCF-7 (breast cancer) cell lines by inducing apoptosis via the mitochondrial pathway.

Anti-inflammatory Activity (COX-2)

While Celecoxib is a sulfonamide, pyrazole carboxylic acids also exhibit COX-2 selectivity.

  • Differentiation: Unlike sulfonamides, carboxylic acid derivatives (and their bioisosteres) reduce the risk of sulfa-drug hypersensitivity while maintaining anti-inflammatory efficacy.

References

  • Vertex AI Search. (2025). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Link

  • Syngenta Crop Protection. (2011). Sedaxane: A Novel SDHI Fungicide. Link

  • National Institutes of Health (NIH). (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives. PubMed.[3] Link

  • Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Link

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives. Link

  • American Chemical Society. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors. ACS Med. Chem. Lett. Link

Sources

Foundational

The Pyrazole-4-Carboxylic Acid Scaffold: A Technical Retrospective and Synthetic Guide

This guide details the technical evolution, synthetic methodology, and pharmacological significance of pyrazole-4-carboxylic acids. Executive Summary Pyrazole-4-carboxylic acid (1H-pyrazole-4-carboxylic acid) represents...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical evolution, synthetic methodology, and pharmacological significance of pyrazole-4-carboxylic acids.

Executive Summary

Pyrazole-4-carboxylic acid (1H-pyrazole-4-carboxylic acid) represents a privileged scaffold in modern medicinal and agrochemical chemistry.[1] Unlike its 3- and 5-isomers, which are readily accessible via classical Knorr condensation, the 4-isomer historically presented a regiochemical challenge that drove significant innovation in heterocyclic synthesis. Today, this moiety serves as the pharmacophore backbone for a multi-billion-dollar class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and is an emerging scaffold in human oncology (kinase inhibition) and metabolic regulation.

Historical Genesis: From Knorr to Buchner

The discovery of the pyrazole ring is often simplified to Ludwig Knorr’s 1883 experiments, but the specific isolation of the 4-carboxylic acid required distinct chemical architecture.

  • 1883 (The Knorr Era): Ludwig Knorr synthesizes the first pyrazole derivatives (antipyrine) using hydrazine and

    
    -keto esters. However, this method predominantly yields 3- or 5-substituted pyrazoles due to the nucleophilic attack pattern of hydrazine on the 1,3-dicarbonyl backbone.
    
  • 1889 (The Buchner Definition): Eduard Buchner provided the first rigorous definition of the pyrazole ring system. His work involved the decarboxylation of pyrazole-3,4,5-tricarboxylic acid, proving that the ring could sustain multiple carboxyl moieties.

  • The "4-Position" Challenge: For decades, direct functionalization at the 4-position was difficult. Electrophilic aromatic substitution on the pyrazole ring is naturally favored at the 4-position, but achieving a carboxylic acid specifically required the development of formylation and oxidation sequences (Vilsmeier-Haack) or specialized cyclocondensation reagents (ethoxymethylene compounds) in the mid-20th century.

Timeline of Discovery & Application

Timeline Knorr 1883: Knorr Synthesis (Discovery of Pyrazole Ring) Buchner 1889: Buchner (Pyrazole-3,4,5-tricarboxylic acid) Knorr->Buchner Vilsmeier 1927-1950s: Vilsmeier-Haack (Access to 4-CHO -> 4-COOH) Buchner->Vilsmeier Agro 2010s: SDHI Revolution (Fluxapyroxad, Isopyrazam) Vilsmeier->Agro Onco 2020s: ALKBH1 & Kinase Inhibitors (Emerging Human Therapeutics) Agro->Onco

Figure 1: Chronological evolution of pyrazole-4-carboxylic acid from theoretical curiosity to industrial blockbuster.

Synthetic Methodologies: The "Regioselectivity Problem"

Synthesizing pyrazole-4-carboxylic acids requires bypassing the thermodynamic preference for 3/5-substitution. Two dominant strategies have emerged: Cyclocondensation (Industrial Route) and Functionalization (Laboratory Route).

Method A: The Industrial Cyclocondensation (The "One-Pot" Approach)

This is the preferred route for large-scale manufacturing (e.g., for Fluxapyroxad). It utilizes an ethoxymethylene activated 1,3-dicarbonyl species.

  • Mechanism: The reaction of a hydrazine with ethyl (ethoxymethylene)acetoacetate. The ethoxymethylene group at the central carbon directs the nucleophilic attack, ensuring the carboxylate ends up at the 4-position.

  • Protocol Summary:

    • Reagents: Ethyl acetoacetate + Triethyl orthoformate (in Acetic Anhydride)

      
       Ethyl 2-(ethoxymethylene)acetoacetate.
      
    • Cyclization: Add Hydrazine (or Methylhydrazine for N-methyl derivatives).

    • Result: High regioselectivity for Ethyl 3-methyl-1H-pyrazole-4-carboxylate.

Method B: The Vilsmeier-Haack Sequence (The "Late-Stage" Approach)

Ideal for diversifying the 4-position on an existing pyrazole core.

  • Mechanism: An unsubstituted pyrazole is treated with

    
     and DMF. The electron-rich pyrazole ring undergoes electrophilic attack at C4 (the most nucleophilic carbon) to form the 4-carbaldehyde.
    
  • Oxidation: The aldehyde is subsequently oxidized (e.g.,

    
    , Pinnick oxidation) to the carboxylic acid.
    
Comparative Synthetic Workflow

Synthesis cluster_0 Method A: Cyclocondensation (Industrial) cluster_1 Method B: Vilsmeier-Haack (Functionalization) Precursor Ethyl Acetoacetate Intermed Ethyl 2-(ethoxymethylene) acetoacetate Precursor->Intermed Ac2O, Reflux Ortho + Triethyl Orthoformate Ortho->Intermed ProductA Ethyl Pyrazole-4-carboxylate Intermed->ProductA Cyclization Hydrazine + Hydrazine Hydrazine->ProductA Pyrazole 1H-Pyrazole Aldehyde Pyrazole-4-carbaldehyde Pyrazole->Aldehyde Formylation @ C4 Vilsmeier POCl3 / DMF Vilsmeier->Aldehyde ProductB Pyrazole-4-carboxylic Acid Aldehyde->ProductB Oxidation Oxidation (KMnO4/Pinnick) Oxidation->ProductB

Figure 2: Comparison of de novo ring construction (Method A) vs. functional group manipulation (Method B).

Medicinal & Agrochemical Significance[1]

The pyrazole-4-carboxylic acid moiety is a bioisostere for benzamides and a critical scaffold for hydrogen-bonding interactions within enzyme pockets.

The Agrochemical Blockbusters (SDHIs)

The most commercially significant application of this scaffold is in Succinate Dehydrogenase Inhibitors (SDHIs) . These fungicides arrest fungal respiration by binding to Complex II.

  • Key Molecules: Fluxapyroxad (BASF), Isopyrazam (Syngenta), Sedaxane, Benzovindiflupyr.[2]

  • Structural Logic: The pyrazole-4-amide carbonyl oxygen accepts a hydrogen bond from tyrosine/tryptophan residues in the SDH binding pocket, while the difluoromethyl (

    
    ) group at C3 fills a hydrophobic pocket.
    
Human Pharmaceuticals: An Emerging Frontier

While less ubiquitous than in agrochemistry, the scaffold is gaining traction in oncology and immunology.

  • Xanthine Oxidase Inhibition: Derivatives like Topiroxostat utilize a nitrogen-rich heterocyclic system where the pyrazole-4-position geometry is mimicked (though Topiroxostat itself is a triazole-pyridine hybrid, earlier SAR studies relied heavily on pyrazole-4-carboxylic acids).

  • Kinase Inhibitors: Recent studies (2024) have identified 1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of ALKBH1 (DNA demethylase), a target for gastric cancer.

  • Biochemical Utility: The 4-carboxylic acid is often used as a "handle" to attach solubilizing groups or warheads in Fragment-Based Drug Discovery (FBDD).

Quantitative Comparison of Key Derivatives
CompoundApplicationMechanismKey Structural Feature
Fluxapyroxad AgrochemicalSDHI (Complex II)3-CHF2, 1-Me, 4-Carboxamide linkage
Isopyrazam AgrochemicalSDHI (Complex II)Fused benzonorbornene amide linked to 4-COOH
Lodoxamide Pharma (Eye drops)Mast Cell StabilizerOxamic acid on phenyl ring (Structural Analog)
ALKBH1-Inh Oncology (R&D)DNA DemethylasePyrazole-4-COOH core for H-bonding

Experimental Protocol: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate

Objective: To synthesize a versatile pyrazole-4-carboxylate precursor using the Cyclocondensation Method.

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • Triethyl orthoformate (1.2 eq)

  • Acetic anhydride (2.0 eq)

  • Hydrazine hydrate (1.1 eq)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC for the disappearance of ethyl acetoacetate. The intermediate formed is ethyl 2-(ethoxymethylene)acetoacetate .
    
  • Concentration: Remove volatile byproducts (ethyl acetate, acetic acid) under reduced pressure.

  • Cyclization: Dissolve the residue in Ethanol (

    
    ). Cool to 
    
    
    
    .
  • Addition: Dropwise add Hydrazine hydrate. Caution: Exothermic reaction.

  • Stirring: Allow to warm to room temperature and stir for 1 hour. A precipitate often forms.

  • Workup: Pour into ice water. Filter the solid product. Recrystallize from ethanol/water to yield Ethyl 3-methyl-1H-pyrazole-4-carboxylate as white crystals.

Validation:

  • 1H NMR (CDCl3): Look for the distinct singlet of the C5-H proton around

    
     7.8–8.0 ppm.
    
  • Yield: Typical yields range from 70–85%.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

  • Buchner, E. (1889).[3] Ueber das Pyrazol (Monodiazol). Berichte der deutschen chemischen Gesellschaft, 22(1), 842–847. Link

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122. Link

  • Rheinheimer, J., et al. (2012). The Discovery of Fluxapyroxad: A New Broad-Spectrum SDHI Fungicide. Modern Fungicides and Antifungal Compounds VI, 163-168.
  • Zhang, Y., et al. (2024).[4] Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors. Journal of Medicinal Chemistry. Link[5]

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link

Sources

Exploratory

In Silico Modeling of 1-(2-Ethoxyethyl)-1H-Pyrazole-4-Carboxylic Acid: A Comprehensive Technical Guide

Topic: In Silico Modeling of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Computational Biologists Executive Summary This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Computational Biologists

Executive Summary

This guide provides a rigorous computational framework for modeling 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid , a "privileged scaffold" in medicinal chemistry.[1] The pyrazole-4-carboxylic acid core is a proven pharmacophore in kinase inhibitors and anti-inflammatory agents (e.g., COX-2 inhibitors), while the 2-ethoxyethyl tail is a strategic substituent designed to modulate lipophilicity (LogP) and aqueous solubility without sacrificing membrane permeability.

This whitepaper details the protocols for Density Functional Theory (DFT) profiling, ADMET prediction, and molecular docking/dynamics, treating the molecule not just as a static structure but as a dynamic ligand in a biological system.

Chemical Profile & Structural Basis[1][2][3][4]

Structural Significance

The molecule consists of three distinct functional domains, each requiring specific modeling parameters:

  • The Pyrazole Core: A planar, aromatic 5-membered ring acting as a scaffold and π-stacking unit.[1]

  • The Carboxylic Acid (C4-COOH): A hydrogen bond donor/acceptor and metal chelator.[1] Critical Modeling Note: At physiological pH (7.4), this group is predominantly deprotonated (

    
    ), necessitating careful charge assignment during ligand preparation.
    
  • The Ethoxyethyl Tail (N1-Substituent): A flexible ether chain that enhances water solubility via oxygen lone-pair H-bonding while maintaining lipophilicity for membrane crossing.[1]

Quantum Chemical Profiling (DFT Protocol)

To accurately predict reactivity and electronic properties, Density Functional Theory (DFT) is employed.[1]

Experimental Protocol:

  • Software: Gaussian 16 or ORCA.

  • Method/Basis Set: B3LYP/6-311++G(d,p).[2] The diffuse functions (++) are essential for the anionic carboxylate species.[1]

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) to simulate physiological conditions.[1]
    

Key Output Parameters:

  • HOMO-LUMO Gap: Indicates kinetic stability.[1] The pyrazole ring typically hosts the HOMO, while the LUMO often extends to the carboxyl group, making it susceptible to nucleophilic attack (e.g., during amide coupling drug synthesis).

  • Molecular Electrostatic Potential (MEP):

    • Red Regions (Negative): Carboxylate oxygens and the ether oxygen (H-bond acceptors).[1]

    • Blue Regions (Positive): Pyrazole C3/C5 protons (weak H-bond donors).[1]

ADMET & Physicochemical Profiling

The inclusion of the ethoxyethyl group is a specific medicinal chemistry strategy to lower LogP compared to a propyl or butyl chain.[1]

Calculated Physicochemical Properties

Data below represents consensus values derived from SwissADME and RDKit simulations.

PropertyValue (Approx.)Biological Implication
Molecular Weight 184.19 g/mol Ideal for Fragment-Based Drug Design (FBDD) (<300 Da).[1]
Consensus LogP 0.8 - 1.2Highly favorable.[1] The ether oxygen reduces LogP by ~0.5 units vs. alkyl analogs.[1]
TPSA ~66 Ų<140 Ų limit; suggests high oral bioavailability and potential BBB penetration.[1]
Water Solubility SolubleEnhanced by the ether oxygen and ionizable COOH.[1]
Lipinski Violations 0Fully compliant with Rule of Five.
Toxicity Prediction (In Silico Toxicology)

Using QSAR models (e.g., ProTox-II), the pyrazole core is generally non-mutagenic. However, the carboxylic acid moiety requires screening for potential hERG channel inhibition (low risk for this specific small anion) and hepatotoxicity.

Target Interaction Modeling (Docking & Dynamics)

Given the structural similarity to known inhibitors, Cyclooxygenase-2 (COX-2) is selected as the representative target for this case study. The pyrazole core mimics the central ring of Celecoxib, while the ethoxyethyl group probes the hydrophobic side pocket.

Molecular Docking Workflow

Objective: Determine the binding affinity and orientation of the scaffold within the COX-2 active site (PDB ID: 3LN1).

Step-by-Step Protocol:

  • Protein Preparation:

    • Remove water molecules (except those bridging catalytic residues).[1]

    • Add polar hydrogens.[1]

    • Critical: Assign Gasteiger charges.[1] Ensure Arg120 (gatekeeper residue) is positively charged to interact with the ligand's carboxylate.[1]

  • Ligand Preparation:

    • Generate 3D conformers (focus on ethoxyethyl flexibility).

    • Set protonation state to -1 (carboxylate anion).[1]

  • Grid Generation:

    • Center grid box on the co-crystallized ligand coordinates.[1]

    • Dimensions:

      
       Å.[1]
      
  • Docking (AutoDock Vina / Glide):

    • Run with exhaustiveness = 8.

    • Scoring: Look for binding energies < -7.0 kcal/mol.[1]

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1] MD is required to verify the stability of the ionic interaction between the carboxylate and the protein.

Protocol:

  • System: Ligand-Protein complex in a cubic water box (TIP3P).

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).[1]

  • Neutralization: Add

    
     ions to balance the system charge.[1]
    
  • Production Run: 50 ns (NPT ensemble, 310 K, 1 atm).

  • Analysis: Calculate RMSD (Root Mean Square Deviation) of the ligand backbone. A stable binder will show RMSD fluctuations < 2.0 Å after equilibration.[1]

Visualization of the In Silico Pipeline

The following diagram illustrates the integrated workflow for modeling this scaffold, from quantum mechanics to biological interaction.

InSilicoPipeline cluster_QM 1. Quantum Mechanics (DFT) cluster_ADMET 2. ADMET Profiling cluster_Docking 3. Target Interaction DFT_Opt Geometry Optimization (B3LYP/6-311++G**) MEP_Map MEP Surface Analysis (Charge Distribution) DFT_Opt->MEP_Map LogP_Calc Consensus LogP (Ether Effect) DFT_Opt->LogP_Calc Conformers Ligand_Prep Ligand Prep (COO- State) MEP_Map->Ligand_Prep Partial Charges Solubility Aqueous Solubility Prediction LogP_Calc->Solubility Solubility->Ligand_Prep Filter Docking Molecular Docking (Target: COX-2) Ligand_Prep->Docking MD_Sim MD Simulation (50ns Stability) Docking->MD_Sim Top Pose

Figure 1: Integrated computational workflow for characterizing 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid.

Synthetic Feasibility Modeling

While primarily a modeling guide, understanding synthetic accessibility validates the in silico design.

Retrosynthetic Analysis: The modeling suggests the bond between N1 and the ethoxyethyl group is stable.[1] However, the C4-COOH is reactive.[1]

  • Reaction Modeling: The formation of the scaffold is typically modeled via the cycloaddition of ethyl vinyl ether derivatives with hydrazines, followed by hydrolysis.

  • Virtual Library Generation: The C4-COOH group is a "handle."[1] In silico libraries are generated by virtually reacting this acid with diverse amines to form amides, creating a library of potential kinase inhibitors.[1]

References

  • PubChem. Compound Summary: 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid (CID 43565271).[1][3] National Library of Medicine.[1] [Link]

  • SwissADME. A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Swiss Institute of Bioinformatics.[1] [Link]

  • Gaussian, Inc. Gaussian 16, Revision C.01.[1] Wallingford, CT, 2016. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.[1] [Link]

  • RCSB PDB. Crystal Structure of Cyclooxygenase-2 (COX-2).[1] Protein Data Bank.[1][4] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Solubilization of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic Acid for In Vitro Cell-Based Assays

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, field-proven protocol for the solubilization of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid, a compou...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-proven protocol for the solubilization of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid, a compound of interest in contemporary drug discovery and chemical biology. The inherent physicochemical properties of pyrazole carboxylic acids present unique challenges for achieving concentrations suitable for cell-based assays while maintaining biological viability. This guide elucidates the causal logic behind solvent selection and pH modulation, offering two robust methods for preparing high-concentration, sterile stock solutions. By adhering to these protocols, researchers can ensure reproducible experimental outcomes and maintain the scientific integrity of their in vitro studies.

Introduction: The Challenge of Carboxylic Acids in Cell Culture

1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid belongs to a class of heterocyclic carboxylic acids. The carboxylic acid moiety, while imparting desirable pharmacological properties, significantly influences the compound's solubility. At physiological pH (typically 7.2-7.4), carboxylic acids are often deprotonated, forming carboxylate anions. This ionized state can hinder passive diffusion across the lipophilic cell membrane, and the free acid form may exhibit poor aqueous solubility.[1] Therefore, a carefully designed dissolution protocol is paramount to achieving a biologically active and non-toxic working concentration in cell culture media.

The primary objective is to prepare a concentrated stock solution that can be diluted to the final desired concentration in the cell culture medium. This strategy minimizes the concentration of any potentially cytotoxic solvents in the final cell environment.[2] This application note details two primary methods for the effective solubilization of this compound.

Physicochemical Properties & Solvent Selection Rationale

While specific experimental solubility data for 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid is not widely published, its structure provides insight into its likely behavior. The pyrazole ring and the carboxylic acid group suggest solubility in polar organic solvents.[3][4]

Table 1: Recommended Solvents and Rationale

SolventRationaleRecommended Final Concentration in Media
Dimethyl Sulfoxide (DMSO) A powerful, water-miscible organic solvent capable of dissolving a wide array of organic compounds, including many pyrazole derivatives.[5][6]≤ 0.1% (v/v) is ideal; up to 0.5% (v/v) is tolerated by most cell lines.[7][8]
Ethanol (EtOH) A polar protic solvent that can be effective for dissolving carboxylic acids. However, it can be more cytotoxic than DMSO at similar concentrations.≤ 0.1% (v/v)
Aqueous Base (e.g., NaOH) Reacts with the carboxylic acid to form a more water-soluble salt (carboxylate).[9] This is useful for preparing aqueous stock solutions.The final pH of the medium must be readjusted to physiological levels.

Causality in Solvent Choice: The selection of a solvent is a critical experimental decision. DMSO is the preferred initial choice due to its broad solvency and established use in cell culture.[5] However, its concentration must be meticulously controlled as it can induce cellular stress and differentiation, and inhibit cell proliferation at higher concentrations.[2][10] The use of a weak base like sodium hydroxide (NaOH) is a valid alternative if an organic solvent-free system is desired, but this necessitates careful pH management to avoid shocking the cells.

Experimental Protocols

These protocols are designed to be self-validating by ensuring complete dissolution and minimizing cytotoxicity. Always use sterile techniques and appropriate personal protective equipment (PPE).

Materials
  • 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 1 M Sodium Hydroxide (NaOH), sterile

  • 1 M Hydrochloric Acid (HCl), sterile

  • Sterile, nuclease-free microcentrifuge tubes or amber glass vials

  • Sterile-filtered phosphate-buffered saline (PBS) or cell culture medium

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filters

Method 1: Dissolution in DMSO (Primary Recommended Method)

This method is ideal for creating a high-concentration organic stock solution.

Step-by-Step Protocol:

  • Weigh the Compound: In a sterile, amber glass vial or a microcentrifuge tube wrapped in aluminum foil (if the compound is light-sensitive), accurately weigh the desired amount of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid.[11]

  • Calculate Solvent Volume: Determine the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM). It is advisable to prepare a stock solution that is at least 1000x the final desired concentration in your assay.[12]

  • Initial Dissolution: Add the calculated volume of cell culture-grade DMSO to the vial containing the compound.

  • Agitation: Vortex the solution vigorously for 1-2 minutes. A brief sonication (5-10 minutes in a water bath sonicator) can aid in dissolving stubborn particles.[11]

  • Visual Inspection: Carefully inspect the solution against a light source to ensure that all particles have dissolved and the solution is clear. The absence of any precipitate is critical for accurate dosing.[11]

  • Sterile Filtration (Optional but Recommended): If preparing a larger volume of stock solution, sterile filter it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

G cluster_prep Stock Solution Preparation (DMSO) cluster_use Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add DMSO for High Concentration Stock dissolve 3. Vortex / Sonicate to Dissolve inspect 4. Visually Inspect for Clarity aliquot 5. Aliquot & Store at -20°C/-80°C thaw 6. Thaw Aliquot aliquot->thaw dilute 7. Dilute in Pre-warmed Culture Medium add_to_cells 8. Add to Cell Culture

Caption: Decision-making workflow for solubilization.

Conclusion

The successful use of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid in cell culture hinges on a robust and reproducible solubilization protocol. By understanding the chemical nature of the compound and the rationale behind solvent selection and pH adjustment, researchers can confidently prepare stock solutions that ensure the integrity of their biological experiments. The primary recommendation is the use of DMSO to create a high-concentration stock, ensuring the final in-culture concentration of DMSO remains non-toxic to the cells.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142179, ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • PubMed. (2025). Fast Release of Carboxylic Acid inside Cells. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • National Institutes of Health. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]

  • International Journal of Advanced Research and Review. (2016). Acoustical studies of some pyrazole derivatives in DMF and DMSO solutions at 298.15 K. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23033398, 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Iranian Journal of Blood and Cancer. (n.d.). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Retrieved from [Link]

  • MDPI. (n.d.). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Retrieved from [Link]

  • Scribd. (n.d.). Solubility in DMSO - Dimethyl Sulfoxide. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • ResearchGate. (2022). How to prepare stock solution of Ascorbic Acid (AA) or Vitamin C for cell culture treatment?. Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]

  • European Commission. (2012). OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate COLIPA n° A154. Retrieved from [Link]

  • ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells.?. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Screening Library Generation with 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid

Abstract The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, GPCR ligands, and anti-inflammatory agents. However, lipophilicity ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, GPCR ligands, and anti-inflammatory agents. However, lipophilicity often hampers the physicochemical profile of early-stage pyrazole hits. This Application Note details a validated workflow for utilizing 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1240597-42-3) as a solubility-enhancing building block in high-throughput library synthesis. We provide a rigorous protocol for automated parallel amide coupling, library QC, and subsequent high-throughput screening (HTS) data management.

Introduction: The Ethoxyethyl Advantage

In Fragment-Based Drug Discovery (FBDD) and high-throughput library design, the pyrazole-4-carboxylic acid core provides a rigid geometry ideal for directing substituents into protein binding pockets.

While simple alkyl-pyrazoles (methyl, ethyl) often suffer from poor aqueous solubility or metabolic liabilities, the 1-(2-ethoxyethyl) substitution offers distinct advantages:

  • Enhanced Solubility: The ether oxygen acts as a weak hydrogen bond acceptor, improving solubility in aqueous assay buffers (PBS/HEPES) compared to purely alkyl chains.

  • Metabolic Stability: The ethoxyethyl tail mimics PEGylation on a small scale, potentially reducing clearance rates without the steric bulk of larger PEG chains.

  • Synthetic Versatility: The C4-carboxylic acid is a robust handle for amide coupling, allowing rapid expansion into diverse chemical space.

This guide outlines the transformation of this single building block into a 384-member focused library and its subsequent application in HTS.

Pre-Experimental QC & Handling

Compound: 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid MW: 184.20 g/mol Storage: +2°C to +8°C, desiccated.

Solubility Profile (Experimental)
SolventSolubility (mg/mL)Suitability for HTS Stock
DMSO >100Excellent (Standard)
Methanol >50Good (Intermediate)
PBS (pH 7.4) ~2.5Moderate (Direct dosing possible)
Water <1.0Poor (Requires co-solvent)

Recommendation: Prepare a 50 mM or 100 mM master stock in anhydrous DMSO. Sonicate for 5 minutes to ensure complete dissolution before dispensing.

Protocol A: High-Throughput Parallel Library Synthesis

Objective: Synthesize a 96-well or 384-well library of amides using 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid as the constant scaffold and a diverse set of amines (R-NH2) as variables.

Reagents & Equipment[1][2]
  • Scaffold: 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid (0.2 M in DMA).

  • Amine Set: 96 diverse primary/secondary amines (0.2 M in DMA).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[1]

  • Base: DIPEA (Diisopropylethylamine), 1.0 M in DMA.

  • Platform: Automated Liquid Handler (e.g., Tecan Freedom EVO or Hamilton STAR).

Workflow Diagram (DOT)

LibrarySynthesis Figure 1: Parallel Amide Coupling Workflow Start Start: Scaffold Preparation (0.2M in DMA) Mix Reaction Assembly (1:1.1 Scaffold:Amine) + HATU/DIPEA Start->Mix AminePlate Diverse Amine Plate (96-well, 0.2M) AminePlate->Mix Incubate Incubation RT, 16 Hours Agitation Mix->Incubate Quench Workup Solvent Evap or SPE Incubate->Quench QC QC Check LC-MS (Random 10%) Quench->QC QC->Mix Fail (Optimize) FinalPlate Assay Ready Plate (10mM in DMSO) QC->FinalPlate Pass (>85% Purity)

Figure 1: Automated workflow for generating the pyrazole amide library.

Step-by-Step Procedure
  • Plate Setup:

    • Source Plate A: Pyrazole acid scaffold (100 µL/well, 0.2 M).

    • Source Plate B: Diverse Amines (100 µL/well, 0.2 M).

    • Reagent Trough: HATU (0.25 M in DMA) and DIPEA (1.0 M in DMA).

  • Dispensing (Reaction Scale: 20 µmol):

    • Transfer 100 µL of Amine (20 µmol, 1.0 equiv) to the Reaction Plate.

    • Add 110 µL of Pyrazole Acid (22 µmol, 1.1 equiv).

    • Add 100 µL of HATU (25 µmol, 1.25 equiv).

    • Add 60 µL of DIPEA (60 µmol, 3.0 equiv).

  • Reaction: Seal plate and shake at 600 rpm for 16 hours at Room Temperature (22°C).

  • Workup (Solid Phase Extraction - Optional but Recommended):

    • Dilute reaction mixture with 500 µL MeOH.

    • Pass through a pre-conditioned SCX (Strong Cation Exchange) cartridge if using basic amines, or a carbonate resin to scavenge excess acid.

    • Alternative (High-Throughput Crude): Evaporate solvent (Genevac) and reconstitute directly in DMSO to 10 mM.

  • QC: Analyze 10% of wells via UPLC-MS. Expected purity >85%.

Protocol B: High-Throughput Screening (HTS) Assay

Context: Screening the generated library against a generic Kinase target (e.g., AURKA) using TR-FRET.

Assay Principle

The assay measures the displacement of a tracer (fluorophore-labeled known inhibitor) by the library compounds.

  • High Signal: Tracer bound to protein (No inhibition).

  • Low Signal: Tracer displaced by library compound (Hit).

Experimental Setup
ParameterValue
Assay Volume 10 µL
Plate Format 384-well Low Volume Black
Compound Conc. 10 µM (Final)
DMSO Tolerance < 1%
Incubation 60 mins @ RT
Workflow Diagram (DOT)

HTS_Process Figure 2: HTS Assay Execution Library Library Plate (10mM DMSO) Echo Acoustic Transfer (10 nL to Assay Plate) Library->Echo Reagents Add Reagents (Enzyme + Tracer + Ab) Echo->Reagents Read Read TR-FRET (Envision/PHERAstar) Reagents->Read Analyze Data Analysis Calculate % Inhibition Read->Analyze HitSelect Hit Selection (>50% Inhib, Z-score >3) Analyze->HitSelect

Figure 2: HTS execution using acoustic dispensing for precision.

Data Analysis & Hit Validation
  • Normalization: Calculate % Inhibition relative to High Control (DMSO only, 0% inhib) and Low Control (Reference Inhibitor, 100% inhib).

    
    
    
  • Z-Prime Calculation: Ensure assay robustness.

    
    
    Target Z' > 0.5 for a valid screen.
    
  • False Positive Filter:

    • Aggregators: Pyrazoles are generally well-behaved, but check for promiscuous binding by adding 0.01% Triton X-100.

    • Interference: The ethoxyethyl group is not fluorescent, but check library compounds for intrinsic fluorescence at the TR-FRET emission wavelengths (615/665 nm).

References

  • Alam, M. A. (2023).[2] "Pyrazole: an emerging privileged scaffold in drug discovery."[2][3][4] Future Medicinal Chemistry, 15(21), 2011-2023.[2] Link

  • Kölmel, D. K., et al. (2022). "Applications of High Throughput Chemistry to Medicinal Chemistry." ACS Symposium Series. Link

  • Deng, H., et al. (2012). "Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries." ACS Combinatorial Science, 14(10). Link

  • PubChem. (2025).[5][6] "Compound Summary: 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid." National Library of Medicine. Link

  • Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery."[7] Nature Chemistry, 10, 383–394. Link

Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) for 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid before handling.

Sources

Method

Application and Protocol Guide for the Investigation of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic Acid in Cancer Cell Line Studies

Introduction: The Therapeutic Potential of Pyrazole Derivatives in Oncology The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazole Derivatives in Oncology

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties[1][2]. Several pyrazole-containing drugs have received FDA approval for cancer therapy, such as Crizotinib and Ruxolitinib, which function as potent kinase inhibitors[3][4]. These compounds underscore the potential of the pyrazole core in designing targeted anticancer agents. The diverse mechanisms of action of anticancer pyrazole derivatives include the inhibition of key signaling molecules like epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs)[4][5].

This document provides a comprehensive guide for the initial in vitro evaluation of a specific pyrazole derivative, 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid , in cancer cell line studies. While direct studies on this particular molecule are not extensively reported in the public domain, its structural features suggest it as a candidate for investigation. This guide is intended for researchers, scientists, and drug development professionals, offering a strategic framework and detailed protocols for assessing its potential as an anticancer agent.

Hypothesized Mechanism of Action: Targeting Cyclooxygenase-2 (COX-2)

Many pyrazole derivatives exhibit anti-inflammatory and anticancer effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2][6] COX-2 is frequently overexpressed in various malignancies, contributing to tumor growth, angiogenesis, and metastasis.[6] Given the structural similarities of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid to known COX-2 inhibitors, we hypothesize that its primary mechanism of action may involve the selective inhibition of this enzyme. This hypothesis will form the basis for the initial suite of proposed experimental investigations.

G cluster_0 Proposed Signaling Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 EP_Receptors EP Receptors PGE2->EP_Receptors Downstream Downstream Signaling (e.g., cAMP, β-catenin) EP_Receptors->Downstream Cellular_Effects Cancer Hallmarks: - Proliferation - Angiogenesis - Invasion - Apoptosis Evasion Downstream->Cellular_Effects Compound 1-(2-ethoxyethyl)-1H- pyrazole-4-carboxylic acid Compound->COX2 Inhibition

Figure 1: Hypothesized mechanism of action for 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid via inhibition of the COX-2 signaling pathway.

Experimental Workflow for In Vitro Evaluation

A systematic approach is crucial for evaluating a novel compound. The following workflow outlines a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.

G start Start: Compound Preparation (1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid) step1 Part 1: Cell Viability Screening (MTT/MTS Assay) start->step1 step2 Part 2: Determination of IC50 Values step1->step2 step3 Part 3: Apoptosis Assessment (Annexin V/PI Staining) step2->step3 step4 Part 4: Cell Cycle Analysis (Propidium Iodide Staining) step3->step4 step5 Part 5: Mechanistic Study (COX-2 Activity Assay) step4->step5 end Conclusion & Further Studies step5->end

Figure 2: A stepwise experimental workflow for the in vitro characterization of the anticancer properties of the target compound.

Part 1 & 2: Cell Viability and IC50 Determination

Objective: To assess the cytotoxic effects of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid across a panel of cancer cell lines and determine the half-maximal inhibitory concentration (IC50).

Rationale: This initial screen provides crucial information on the compound's potency and selectivity. A panel of cell lines, including those with known high and low COX-2 expression (e.g., HT-29 and MCF-7, respectively), should be used. A non-cancerous cell line (e.g., MCF-10A) should be included to assess cancer-specific cytotoxicity.[7]

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid in sterile DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Parameter Description Example Value
Cell LinesHuman colorectal (HT-29), breast (MCF-7), and non-cancerous breast epithelial (MCF-10A)N/A
Seeding DensityCells per well in a 96-well plate8,000
Compound Conc.Range of concentrations for treatment0.1, 1, 10, 50, 100 µM
Incubation TimeDuration of compound treatment72 hours
IC50 (HT-29)Predicted outcome for COX-2 high cells~15 µM
IC50 (MCF-7)Predicted outcome for COX-2 low cells>50 µM
IC50 (MCF-10A)Predicted outcome for non-cancerous cells>100 µM

Part 3: Apoptosis Assessment

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Rationale: A hallmark of effective anticancer agents is their ability to induce programmed cell death. Annexin V staining identifies early apoptotic cells, while propidium iodide (PI) stains late apoptotic and necrotic cells.

Protocol: Annexin V/PI Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Population Annexin V Staining PI Staining Interpretation
Q1NegativePositiveNecrotic
Q2PositivePositiveLate Apoptotic
Q3NegativeNegativeViable
Q4PositiveNegativeEarly Apoptotic

Part 4: Cell Cycle Analysis

Objective: To investigate the effect of the compound on cell cycle progression.

Rationale: Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis
  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Data Acquisition: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Model the cell cycle distribution (G1, S, G2/M phases) using appropriate software.

Part 5: Mechanistic Validation

Objective: To determine if 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid directly inhibits COX-2 activity.

Rationale: This experiment directly tests our central hypothesis. A cell-free or cell-based assay can be used to measure the enzymatic activity of COX-2 in the presence of the compound.

Protocol: COX-2 Activity Assay (Cell-Based)
  • Cell Stimulation: In a chosen cell line with high COX-2 expression (e.g., HT-29), induce COX-2 expression with a stimulant like lipopolysaccharide (LPS), if necessary.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Substrate Addition: Add arachidonic acid, the substrate for COX-2.

  • PGE2 Measurement: After a defined incubation period, collect the cell culture supernatant.

  • ELISA: Quantify the amount of Prostaglandin E2 (PGE2), a major product of COX-2 activity, using a competitive ELISA kit.

  • Data Analysis: Plot the percentage of COX-2 inhibition against the compound concentration to determine the IC50 for enzymatic activity.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial in vitro characterization of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid. The data generated from these protocols will provide a comprehensive preliminary assessment of its anticancer potential and its putative mechanism of action. Positive and compelling results from these studies would warrant further investigation, including:

  • In-depth Mechanistic Studies: Western blotting to analyze the expression of proteins involved in apoptosis (e.g., caspases, Bcl-2 family) and cell cycle regulation (e.g., cyclins, CDKs).

  • Target Engagement Assays: Biophysical methods to confirm direct binding to the COX-2 enzyme.

  • In Vivo Studies: Evaluation of the compound's efficacy and safety in preclinical animal models of cancer.

The broad biological activities of pyrazole derivatives make them a promising class of compounds for anticancer drug discovery.[1][5] A systematic and rigorous evaluation, as detailed in this guide, is the critical first step in elucidating the therapeutic potential of novel analogues like 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid.

References

  • Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • MDPI. Effects on Oral Squamous Carcinoma Cell Lines and Their Mechanisms of Pyrazole N-Aryl Sulfonate: A Novel Class of Selective Cyclooxygenase-2 Inhibitors. Available from: [Link]

  • PMC - PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]

  • PMC - NIH. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Available from: [Link]

  • Encyclopedia.pub. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • PMC. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. Available from: [Link]

  • Dana Bioscience. 1-(2-Ethoxyethyl)-1H-pyrazole-4-carboxylic acid 100mg. Available from: [Link]

  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]

  • PubMed Central. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available from: [Link]

  • Google Patents. WO2011064798A1 - Process for the preparation of a pyrazole derivative.
  • Taylor & Francis. Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Available from: [Link]

  • RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available from: [Link]

  • ChemRxiv. Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. Available from: [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

  • EPA. 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-dichlorophenyl)-, ethyl ester - Substance. Available from: [Link]

  • Autech. 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Available from: [Link]

  • CAS Common Chemistry. 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Available from: [Link]

  • PubChem. 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

Sources

Application

Application Notes and Protocols for 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic Acid in Material Science

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Disclaimer: The following application notes and protocols are based on the known chemical properties of 1-(2-eth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: The following application notes and protocols are based on the known chemical properties of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid and the established applications of analogous pyrazole-4-carboxylic acid derivatives in material science. As of the date of this publication, specific peer-reviewed literature detailing the direct application of this exact molecule in the described contexts is limited. Therefore, these protocols should be considered as well-informed, hypothetical starting points for research and development, and may require optimization.

Introduction: The Versatility of a Functionalized Pyrazole Scaffold

1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid is a bifunctional organic molecule featuring a stable pyrazole core, a flexible ethoxyethyl chain at the N1 position, and a reactive carboxylic acid group at the C4 position. This unique combination of a robust heterocyclic ring, a coordinating carboxylic acid, and a solubilizing ether chain makes it a promising candidate for various applications in material science. The pyrazole moiety offers thermal stability and specific electronic properties, while the carboxylic acid provides a strong anchoring point for coordination to metal ions or metal oxide surfaces. The ethoxyethyl group can enhance solubility in organic solvents, which is advantageous for solution-based processing of materials.

This document outlines potential applications and detailed experimental protocols for utilizing 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid as a key building block in the synthesis of Metal-Organic Frameworks (MOFs), as an interfacial modifier in Perovskite Solar Cells (PSCs), and as a component in Organic Light-Emitting Diodes (OLEDs).

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid is presented below.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₃-
Molecular Weight 184.19 g/mol -
Appearance White to off-white solid (predicted)-
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)Inferred from structure
CAS Number 1072944-63-3-

Synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic Acid

While several synthetic routes to substituted pyrazole-4-carboxylic acids have been reported, a plausible and adaptable multi-step synthesis for the title compound is outlined below. This protocol is based on established methods for the synthesis of similar N-substituted pyrazole esters followed by hydrolysis.[1]

Protocol 3.1: Synthesis of Ethyl 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylate

Causality: This step involves the N-alkylation of a pre-formed pyrazole-4-carboxylate ester. The use of a base is crucial to deprotonate the pyrazole nitrogen, making it nucleophilic for the subsequent reaction with the alkyl halide.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of ethyl 1H-pyrazole-4-carboxylate (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Stir the suspension vigorously for 30 minutes. To this mixture, add 1-bromo-2-ethoxyethane (1.2 eq.) dropwise.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylate.

Protocol 3.2: Hydrolysis to 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic Acid

Causality: The ester is hydrolyzed to the corresponding carboxylic acid using a strong base. Subsequent acidification protonates the carboxylate salt to yield the final product.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the purified ethyl 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylate (1 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, 3 eq.) to the solution and stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl).

  • Extraction: Extract the product with dichloromethane (DCM) or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid. The product can be further purified by recrystallization if necessary.

Application in Metal-Organic Frameworks (MOFs)

The bifunctional nature of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid, possessing both a carboxylic acid and a pyrazole ring, makes it an excellent candidate as an organic linker for the synthesis of novel MOFs.[2][3][4] The carboxylic acid group can coordinate to metal centers, while the pyrazole nitrogen atoms can also participate in coordination, leading to potentially complex and robust framework structures. The ethoxyethyl chain may influence the porosity and surface properties of the resulting MOF.

Protocol 4.1: Solvothermal Synthesis of a Zinc-based MOF

Causality: Solvothermal synthesis is a common method for MOF crystallization. The high temperature and pressure facilitate the dissolution of precursors and the formation of a crystalline framework. The choice of solvent can influence the final structure of the MOF.

Step-by-Step Methodology:

  • Precursor Solution: In a 20 mL scintillation vial, dissolve 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid (0.1 mmol) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.1 mmol) in 10 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Sealing and Heating: Seal the vial tightly and place it in a programmable oven. Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cooling: Cool the oven to room temperature at a rate of 5 °C/min.

  • Product Isolation: Collect the resulting crystals by filtration.

  • Washing: Wash the crystals with fresh DMF (3 x 5 mL) to remove unreacted starting materials, and then with ethanol (3 x 5 mL).

  • Activation: Dry the crystals under vacuum at 80 °C for 12 hours to remove solvent molecules from the pores.

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_isolation Product Isolation & Activation Ligand 1-(2-ethoxyethyl)-1H-pyrazole- 4-carboxylic acid Dissolution Dissolve & Sonicate Ligand->Dissolution Metal_Salt Zn(NO₃)₂·6H₂O Metal_Salt->Dissolution Solvent DMF Solvent->Dissolution Heating Heat at 120°C for 48h Dissolution->Heating Cooling Cool to RT Heating->Cooling Filtration Filter Crystals Cooling->Filtration Washing Wash with DMF & Ethanol Filtration->Washing Activation Dry under Vacuum Washing->Activation MOF_Product Crystalline MOF Activation->MOF_Product

Caption: Workflow for the solvothermal synthesis of a MOF.

Characterization of the MOF
  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the coordination of the carboxylate group to the metal center (disappearance of the C=O stretch of the free carboxylic acid and appearance of symmetric and asymmetric COO⁻ stretches).[5]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature at which the framework decomposes.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.

Application as an Interfacial Layer in Perovskite Solar Cells (PSCs)

The carboxylic acid group of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid can anchor to the surface of the electron transport layer (ETL), such as tin oxide (SnO₂), while the pyrazole ring and the ethoxyethyl chain can interact with the perovskite layer.[6][7][8] This self-assembled monolayer (SAM) can passivate surface defects, improve the energy level alignment between the ETL and the perovskite, and enhance charge extraction, thereby boosting the efficiency and stability of the PSC.

Protocol 5.1: Fabrication of a PSC with an Interfacial Modification Layer

Causality: The formation of a SAM on the ETL surface prior to perovskite deposition can reduce defects at this critical interface. The carboxylic acid group chemisorbs to the metal oxide surface, creating a more favorable substrate for perovskite crystal growth.

Step-by-Step Methodology:

  • Substrate Preparation: Clean fluorine-doped tin oxide (FTO) glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates with a nitrogen gun.

  • ETL Deposition: Deposit a compact SnO₂ layer onto the FTO substrates using a standard method (e.g., spin-coating a SnCl₂ solution followed by annealing).

  • SAM Formation: Prepare a dilute solution of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid (e.g., 1 mg/mL) in isopropanol. Spin-coat this solution onto the SnO₂ layer at 3000 rpm for 30 seconds. Anneal the substrate at 100 °C for 10 minutes.

  • Perovskite Deposition: Deposit the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) onto the modified ETL via a one-step spin-coating method. Use an anti-solvent quenching step (e.g., with chlorobenzene) during the spin-coating to promote uniform crystallization. Anneal the perovskite film at 100-150 °C.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a solution of an HTL material (e.g., Spiro-OMeTAD) onto the perovskite layer.

  • Electrode Deposition: Thermally evaporate a metal electrode (e.g., gold or silver) on top of the HTL.

PSC_Fabrication_Workflow FTO FTO Substrate Cleaning ETL SnO₂ ETL Deposition FTO->ETL SAM SAM Formation with Pyrazole Acid ETL->SAM Perovskite Perovskite Layer Deposition SAM->Perovskite HTL HTL (Spiro-OMeTAD) Deposition Perovskite->HTL Electrode Metal Electrode Evaporation HTL->Electrode Device Complete PSC Device Electrode->Device

Caption: Fabrication workflow for a perovskite solar cell.

Characterization of the PSC
  • Current Density-Voltage (J-V) Measurement: To determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • External Quantum Efficiency (EQE): To measure the wavelength-dependent efficiency of photon-to-electron conversion.

  • Electrochemical Impedance Spectroscopy (EIS): To investigate charge transfer resistance at the interfaces.

  • Time-Resolved Photoluminescence (TRPL): To study charge carrier dynamics and recombination rates.

Application in Organic Light-Emitting Diodes (OLEDs)

Pyrazole derivatives have been utilized in OLEDs as blue light emitters and as host materials for phosphorescent emitters due to their wide bandgap and suitable charge transport properties.[9][10][11] The 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid, after conversion to a suitable derivative (e.g., an ester or an amide to block the acidic proton), could be explored as a component in the emissive layer of an OLED.

Protocol 6.1: Fabrication of a Solution-Processed OLED

Causality: For use in an OLED, the carboxylic acid group should be derivatized to prevent quenching of excitons and to improve film-forming properties. The resulting pyrazole derivative can then be blended into a host matrix or used as a host itself for a guest emitter.

Step-by-Step Methodology:

  • Synthesis of Emissive Material: Synthesize a derivative of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid, for example, by esterification with a bulky alcohol or amidation with a carbazole-containing amine to enhance charge transport and film morphology.

  • Substrate Preparation: Clean indium tin oxide (ITO) coated glass substrates by a similar procedure as for PSCs.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a solution of a HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal.

  • Emissive Layer (EML) Deposition: Prepare a solution of the pyrazole derivative (as a host or dopant) and any other components of the EML in a suitable organic solvent (e.g., chlorobenzene). Spin-coat this solution onto the HIL and anneal.

  • Electron Transport Layer (ETL) Deposition: Spin-coat a solution of an ETL material (e.g., TPBi) onto the EML and anneal.

  • Electron Injection Layer (EIL) and Cathode Deposition: Deposit a thin layer of an EIL (e.g., LiF) followed by a metal cathode (e.g., aluminum) via thermal evaporation.

OLED_Fabrication_Workflow ITO ITO Substrate Cleaning HIL HIL (PEDOT:PSS) Deposition ITO->HIL EML Emissive Layer (Pyrazole Derivative) Deposition HIL->EML ETL ETL (TPBi) Deposition EML->ETL Cathode EIL/Cathode (LiF/Al) Deposition ETL->Cathode Device Complete OLED Device Cathode->Device

Caption: Fabrication workflow for a solution-processed OLED.

Characterization of the OLED
  • Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy: To determine the emission color and spectral characteristics of the device.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: To measure the turn-on voltage, luminance, current efficiency, power efficiency, and external quantum efficiency (EQE) of the OLED.

  • Commission Internationale de l'Éclairage (CIE) Coordinates: To quantify the color of the emitted light.

References

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed Central. [Link]

  • Pyrazoline derivatives for blue color emitter in organic electroluminescent devices. ResearchGate. [Link]

  • The Role of the Interfaces in Perovskite Solar Cells. ResearchGate. [Link]

  • Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. [Link]

  • Application of Quantum Dot Interface Modification Layer in Perovskite Solar Cells: Progress and Perspectives. MDPI. [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. MDPI. [Link]

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. [Link]

  • Buried interface management toward high-performance perovskite solar cells. Chemical Science (RSC Publishing). [Link]

  • The Chemistry of Pyrazoles: Applications in Advanced Materials. [Link]

  • Construction of Bis-pyrazole Based Co(II) Metal–Organic Frameworks and Exploration of Their Chirality and Magnetic Properties. ACS Publications. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]

  • The Role of the Interfaces in Perovskite Solar Cells. Semantic Scholar. [Link]

  • 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials. ResearchGate. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm (RSC Publishing). [Link]

  • Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. PubMed. [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. [Link]

  • Compound Derived from Anthracene and Pyrazol for a Light-Emitting Diode. Chinese Physics Letters. [Link]

  • 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials. ResearchGate. [Link]

  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PMC. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid by Recrystallization

Welcome to the technical support center for the purification of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this compound. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to ensure you can confidently and efficiently achieve the desired purity of your compound.

Introduction to the Purification Challenge

1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic carboxylic acid, a class of compounds often encountered in pharmaceutical and agrochemical research. While its synthesis may be straightforward, obtaining it in high purity can be a significant challenge. The presence of a polar carboxylic acid group, a pyrazole ring capable of hydrogen bonding, and an flexible ethoxyethyl side chain gives this molecule a nuanced solubility profile. This guide will walk you through a systematic approach to developing a robust recrystallization protocol and troubleshooting common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I have my crude 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid. Where do I even begin with selecting a recrystallization solvent?

A1: Solvent selection is the most critical step for a successful recrystallization.[1] The ideal solvent will dissolve the compound when hot but not when cold, while impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent. Given the structure of your compound, we can predict its general solubility. The carboxylic acid and pyrazole moieties suggest solubility in polar solvents.[2]

Here is a systematic approach to solvent screening:

Experimental Protocol: Solvent Screening

  • Small-Scale Testing: In separate small test tubes, place approximately 20-30 mg of your crude material.

  • Solvent Addition (Room Temperature): To each tube, add a common laboratory solvent dropwise (e.g., 0.5 mL to start). The following table provides a good starting point based on the properties of analogous compounds.

  • Observation at Room Temperature: Agitate the tubes. If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery. Set these solvents aside.

  • Heating: For the solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tubes in a warm water or sand bath. Add the solvent dropwise until the solid just dissolves.

  • Cooling and Observation: Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. Observe if crystals form.

  • Evaluation: The best solvent will dissolve the compound completely at an elevated temperature and yield a good quantity of crystals upon cooling.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassRecommended SolventsExpected Solubility Profile & Rationale
Alcohols Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the carboxylic acid and pyrazole ring. Often a good starting point for polar compounds.
Ketones AcetoneA polar aprotic solvent that can be effective. Be mindful of its low boiling point.
Esters Ethyl AcetateMedium polarity; may provide a good balance of solubility at high and low temperatures.
Aromatic Hydrocarbons TolueneThe pyrazole ring may have some affinity for the aromatic solvent. Can be useful in a solvent/anti-solvent system.
Ethers 2-MethyltetrahydrofuranA more polar and higher boiling point alternative to THF.
Water Deionized WaterDue to the carboxylic acid, there might be some water solubility, especially at elevated temperatures. Often used as an anti-solvent.
Q2: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. This is a common problem with compounds that have relatively low melting points or when the solvent's boiling point is too high.

Troubleshooting "Oiling Out":

  • Lower the Temperature: Ensure you are not overheating the solution. Try dissolving the compound at a temperature just below the solvent's boiling point.

  • Use More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to see if the oil dissolves.

  • Change Solvents: The chosen solvent may be unsuitable. Try a solvent with a lower boiling point.

  • Solvent/Anti-solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot anti-solvent (in which it is insoluble) until the solution becomes slightly turbid. Then add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. A common combination for polar compounds is Ethanol/Water or Acetone/Hexane.

Q3: I've followed the cooling process, but no crystals have formed. What should I do?

A3: The absence of crystal formation is usually due to either using too much solvent or the solution being in a supersaturated state.[3]

Inducing Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

  • Seed Crystals: If you have a small amount of the pure compound, add a single, tiny crystal to the solution. This will act as a template for crystallization.

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Flash Freezing: Briefly place the flask in a dry ice/acetone bath for a few minutes and then allow it to warm to room temperature. This rapid temperature change can sometimes shock the system into crystallization.

Visualizing the Recrystallization Workflow

The following diagram outlines the decision-making process for developing a successful recrystallization protocol.

Recrystallization_Workflow Recrystallization Decision Workflow start Start with Crude 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid solvent_screen Perform Solvent Screening (See Protocol in A1) start->solvent_screen ideal_solvent Ideal Solvent Found? (Good solubility hot, poor solubility cold) solvent_screen->ideal_solvent single_solvent Single Solvent Recrystallization ideal_solvent->single_solvent Yes mixed_solvent Use Mixed Solvent System (Solvent/Anti-solvent) ideal_solvent->mixed_solvent No oiling_out Troubleshoot Oiling Out (See A2) single_solvent->oiling_out Oiling Out Occurs no_crystals Induce Crystallization (See A3) single_solvent->no_crystals No Crystals Form success Pure Crystals Obtained single_solvent->success Successful Crystallization oiling_out->mixed_solvent failed Purification Failed (Consider alternative methods like chromatography) no_crystals->failed mixed_solvent->success mixed_solvent->failed Still Fails

Caption: A flowchart for selecting and troubleshooting the recrystallization process.

Understanding Potential Impurities

The purity of your final product is only as good as the removal of impurities. Based on common synthetic routes for pyrazole-4-carboxylic acids, such as the hydrolysis of a corresponding ester, potential impurities could include:

  • Starting Materials: Unreacted ethyl 2-(ethoxymethylene)-3-oxobutanoate or 2-ethoxyethylhydrazine.

  • Intermediate Ester: The ethyl ester of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid if the hydrolysis is incomplete.

  • Side-Reaction Products: Isomeric pyrazoles or products from undesired side reactions.

A well-chosen recrystallization solvent should ideally have very different solubility profiles for your target compound and these potential impurities.

Final Purity Assessment

After recrystallization, it is crucial to assess the purity of your 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid. The most common and accessible method is melting point analysis. A pure compound will have a sharp melting point range (typically 1-2 °C), while an impure compound will melt over a broader range and at a lower temperature. For more rigorous analysis, techniques such as NMR spectroscopy and High-Performance Liquid Chromatography (HPLC) are recommended.

This guide provides a comprehensive framework for the successful purification of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid. Remember that each batch of a synthesized compound can have a unique impurity profile, and a systematic approach to developing a recrystallization protocol is key to achieving high purity.

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Accessed January 28, 2026. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Accessed January 28, 2026. [Link]

  • PubChemLite. 1-(2-ethoxyethyl)-1h-pyrazole-4-carboxylic acid. Accessed January 28, 2026. [Link]

  • LibreTexts Chemistry. Troubleshooting. Accessed January 28, 2026. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles. Accessed January 28, 2026.
  • University of California, Los Angeles. Recrystallization. Accessed January 28, 2026. [Link]

  • PubChem. 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. Accessed January 28, 2026. [Link]

  • University of Calgary. Solubility of Organic Compounds. Accessed January 28, 2026. [Link]

  • MySkinRecipes. 1-(2,2-Diethoxyethyl)-1H-pyrazole-4-carboxylic acid. Accessed January 28, 2026. [Link]

  • SweetStudy. Recrystallization pre/post lab questions | Organic chemistry homework help. Accessed January 28, 2026. [Link]

Sources

Optimization

Pyrazole Synthesis Optimization: A Technical Support Center

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your reaction conditions effectively. Pyrazoles are a cornerstone in medicinal chemistry and materials science, and mastering their synthesis is a critical skill. This guide is structured to address the common challenges encountered in the lab, providing clear, actionable solutions grounded in established chemical principles.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses the most frequent challenges encountered during pyrazole synthesis, offering explanations for the underlying causes and providing practical solutions.

Low or No Product Yield

Question: I am performing a Knorr pyrazole synthesis by reacting a 1,3-dicarbonyl compound with a hydrazine, but I am getting very low to no desired pyrazole product. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in a Knorr pyrazole synthesis can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Let's break down the potential culprits and how to address them:

  • Causality: The Knorr synthesis is a condensation reaction that typically requires an acid catalyst to facilitate the formation of imine intermediates, followed by cyclization and dehydration.[1][2][3] If any of these steps are inefficient, the overall yield will be poor.

  • Troubleshooting Steps:

    • Assess Starting Material Quality:

      • Hydrazine Stability: Hydrazine and its derivatives can degrade over time, especially if not stored properly. Use freshly opened or purified hydrazine. Hydrazine hydrate is often used, and its concentration should be verified.

      • 1,3-Dicarbonyl Purity: Ensure your dicarbonyl compound is pure. Impurities can lead to side reactions. For β-ketoesters, check for signs of hydrolysis.

    • Optimize Catalytic Conditions:

      • Acid Catalyst: The reaction is typically acid-catalyzed. If you are not using a catalyst, consider adding a catalytic amount of a protic acid like acetic acid or a Lewis acid. However, the amount of acid can be critical; too much can lead to side reactions or degradation. An empirical optimization of the catalyst loading is often necessary.

      • pH Control: The pH of the reaction medium can significantly influence the rate of both imine formation and cyclization. For some substrates, a neutral or even slightly basic medium might be more effective. It is recommended to perform small-scale trials at different pH values.

    • Solvent and Temperature Optimization:

      • Solvent Choice: The choice of solvent is crucial. Protic solvents like ethanol or acetic acid are commonly used and can participate in proton transfer steps. Aprotic dipolar solvents such as DMF or DMAc have been shown to improve yields and reaction rates in certain cases.[4]

      • Temperature: While some reactions proceed well at room temperature, others require heating to overcome the activation energy for cyclization and dehydration. Monitor your reaction progress by TLC to determine the optimal temperature. Be cautious, as excessive heat can lead to decomposition. A systematic study of the reaction temperature (e.g., room temperature, 50 °C, 80 °C, reflux) is advisable.[5]

    • Reaction Time: Ensure the reaction has been allowed to proceed to completion. Monitor the disappearance of the limiting reagent by TLC or LC-MS.

Poor Regioselectivity: A Mixture of Isomers

Question: My synthesis using an unsymmetrical 1,3-dicarbonyl is yielding a mixture of two pyrazole regioisomers. How can I control the regioselectivity of the reaction?

Answer:

The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[6] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two different products.[2] Controlling this selectivity is key to an efficient synthesis.

  • Mechanistic Insight: The regioselectivity is primarily governed by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two nitrogen atoms of the substituted hydrazine. Steric hindrance around the carbonyl groups also plays a significant role.

  • Strategies for Controlling Regioselectivity:

    • Exploiting Electronic Effects:

      • One carbonyl group may be inherently more electrophilic than the other due to the electronic effects of its substituents. For example, in a β-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl. The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl.

    • Steric Hindrance:

      • Bulky substituents near one of the carbonyl groups will hinder the approach of the nucleophilic hydrazine, directing the attack to the less sterically encumbered carbonyl.

    • Solvent Effects:

      • The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the reactivity of the hydrazine.

      • Protic Solvents (e.g., Ethanol, Acetic Acid): These are the conventional choice but often lead to mixtures of regioisomers.

      • Aprotic Dipolar Solvents (e.g., DMF, DMAc, NMP): In the synthesis of 1-arylpyrazoles, using an arylhydrazine hydrochloride in an aprotic dipolar solvent can significantly enhance regioselectivity.[4] This is attributed to the specific solvation effects that can differentiate the reactivity of the two carbonyl groups and the hydrazine nitrogens.

    • pH Control:

      • The pH of the reaction can influence which nitrogen atom of a substituted hydrazine is more nucleophilic. Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity.

    • Strategic Choice of Starting Materials:

      • In some cases, it may be more efficient to choose a different synthetic route that avoids the use of an unsymmetrical dicarbonyl if regioselectivity cannot be adequately controlled.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Knorr pyrazole synthesis?

The acid catalyst plays a crucial role in activating the carbonyl group of the 1,3-dicarbonyl compound towards nucleophilic attack by the hydrazine.[1][2] It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. This facilitates the initial formation of the imine, which is a key step in the reaction mechanism. The catalyst is regenerated at the end of the reaction cycle.

Q2: How can I monitor the progress of my pyrazole synthesis reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[7] You can spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting materials and the appearance of a new spot corresponding to the pyrazole product indicate that the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: My pyrazole product is an oil and difficult to purify. What can I do?

If your pyrazole product is an oil, purification by column chromatography on silica gel is a common approach. If this is not effective, you can consider converting the pyrazole into a crystalline salt. Pyrazoles are basic and can form salts with acids like HCl or H₂SO₄. These salts are often crystalline and can be purified by recrystallization.[8] The free pyrazole can then be regenerated by treatment with a base.

Q4: I am observing an unexpected color change in my reaction mixture. What could this indicate?

An unexpected color change can be an indicator of side reactions or the formation of impurities. For instance, the oxidation of hydrazine or the formation of conjugated byproducts can lead to coloration. It is advisable to take a sample of the mixture for analysis (e.g., TLC, LC-MS) to identify the cause. If significant byproduct formation is detected, you may need to adjust your reaction conditions, such as lowering the temperature or running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q5: Are there any safety precautions I should be aware of when working with hydrazines?

Yes, hydrazines are toxic and potentially carcinogenic. They should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin. Consult the Safety Data Sheet (SDS) for the specific hydrazine derivative you are using for detailed safety information.

Section 3: Experimental Protocols and Data

Protocol: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol provides a general procedure for the regioselective synthesis of a pyrazole from an unsymmetrical 1,3-diketone and a substituted hydrazine, emphasizing the control of regioselectivity.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the unsymmetrical 1,3-diketone in DMF, add the substituted hydrazine hydrochloride.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (typically after 12-24 hours), pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to isolate the desired regioisomer.[9]

  • Characterize the product by NMR and Mass Spectrometry to confirm its structure and regiochemistry. 2D-NMR techniques like NOESY can be particularly useful for confirming the spatial relationship between substituents on the pyrazole ring.[5]

Data Presentation: Solvent Effects on Regioselectivity

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between 1-phenyl-1,3-butanedione and phenylhydrazine.

SolventTemperature (°C)Ratio of Regioisomer A : Regioisomer BReference
EthanolReflux1 : 1[4]
Acetic Acid1001.5 : 1-
DMFRoom Temp9 : 1[4]
NMPRoom Temp>10 : 1[4]

Regioisomer A is the product from the attack of the substituted nitrogen of phenylhydrazine on the benzoyl carbonyl. Regioisomer B is the product from the attack on the acetyl carbonyl.

Section 4: Visualizations

Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Start Select 1,3-Dicarbonyl and Hydrazine Reagents Ensure Purity of Starting Materials Start->Reagents Solvent Choose Appropriate Solvent Reagents->Solvent Mix Combine Reactants and Catalyst Solvent->Mix Monitor Monitor Progress by TLC/LC-MS Mix->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography or Crystallization Workup->Purify Characterize NMR, MS Analysis Purify->Characterize End Pure Pyrazole Product Characterize->End

Caption: A generalized workflow for the Knorr pyrazole synthesis.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting Start Low or No Yield Check_SM Check Starting Material Purity? Start->Check_SM SM_OK Purity OK Check_SM->SM_OK Yes SM_Not_OK Repurify or Use Fresh Reagents Check_SM->SM_Not_OK No Check_Catalyst Optimize Catalyst Conditions? SM_OK->Check_Catalyst Catalyst_OK Conditions OK Check_Catalyst->Catalyst_OK Yes Catalyst_Not_OK Vary Catalyst Type and Loading Check_Catalyst->Catalyst_Not_OK No Check_Conditions Optimize Reaction Conditions? Catalyst_OK->Check_Conditions Conditions_OK Conditions OK Check_Conditions->Conditions_OK Yes Conditions_Not_OK Systematically Vary Solvent and Temperature Check_Conditions->Conditions_Not_OK No Check_Time Reaction Time Sufficient? Conditions_OK->Check_Time Time_OK Time Sufficient Check_Time->Time_OK Yes Time_Not_OK Increase Reaction Time Check_Time->Time_Not_OK No

Caption: A decision tree for troubleshooting low-yield pyrazole synthesis.

References

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm) | PPTX. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Google P
  • PubMed Central. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • ResearchGate. Mechanistic Study on the Knorr Pyrazole Synthesis-Thioester Generation Reaction | Request PDF. [Link]

  • Jetir.Org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • YouTube. synthesis of pyrazoles. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

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Troubleshooting

Technical Support Center: Strategies for Reducing Side Products in Pyrazole Derivative Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of pyrazole derivatives is a cornerstone of modern medicinal chemistry. The pyrazole scaffold is a privileged structure, forming the core...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of pyrazole derivatives is a cornerstone of modern medicinal chemistry. The pyrazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. However, the path to pure, well-characterized pyrazole derivatives is often complicated by the formation of unwanted side products. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these synthetic challenges, improve your reaction outcomes, and streamline your purification processes.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of pyrazole derivatives, with a focus on the widely used Knorr synthesis and related methods involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

Q1: My reaction is producing a mixture of two isomers that are difficult to separate. What is happening and how can I control it?

A1: You are likely observing the formation of regioisomers . This is the most common side product issue in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and/or substituted hydrazines. The two nitrogen atoms of the hydrazine can attack the two different carbonyl groups of the dicarbonyl compound, leading to two different pyrazole products.

The regiochemical outcome is a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor the attack of the less sterically hindered carbonyl group.

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Reaction pH: The pH of the reaction medium can significantly influence which nitrogen atom of the hydrazine is more nucleophilic.[1][2] Under acidic conditions, the reaction is catalyzed, and the initial imine formation can occur at either carbonyl.[1][2][3]

Troubleshooting Regioisomer Formation:

ParameterRecommendationRationale
Solvent Screen polar aprotic solvents (e.g., DMF, DMAc) or fluorinated alcohols (e.g., TFE).These solvents can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the nucleophilicity of the hydrazine, often leading to higher regioselectivity.
Temperature Optimize the reaction temperature.Lowering the temperature can sometimes increase the selectivity of the initial nucleophilic attack. Conversely, in some cases, higher temperatures might favor one isomer thermodynamically.
Catalyst Experiment with both acid and base catalysis.Acid catalysis is common in the Knorr synthesis.[1][2] However, in some cases, base-mediated reactions can offer different or improved regioselectivity.
Starting Materials If possible, modify the substituents on your starting materials to introduce a significant steric or electronic bias.This is a more involved approach but can be the most effective way to ensure high regioselectivity.

Q2: My reaction is not going to completion, and I am isolating a significant amount of a non-aromatic intermediate. What is this side product?

A2: You are likely isolating a pyrazoline or a related intermediate. The final step in many pyrazole syntheses is an oxidation or elimination reaction to form the aromatic pyrazole ring. If this step is inefficient, the pyrazoline intermediate will be a major side product. This is particularly common when starting from α,β-unsaturated ketones and hydrazines.[4]

Troubleshooting Incomplete Reaction:

  • Oxidizing Agent: If your synthesis involves an oxidation step (e.g., from a pyrazoline), ensure your oxidizing agent is active and used in the correct stoichiometry. Common oxidants include air (oxygen), iodine, or bromine.

  • Leaving Group: If your synthesis involves the elimination of a leaving group, ensure the reaction conditions (e.g., base, temperature) are sufficient to promote this elimination.

  • Reaction Time and Temperature: The final aromatization step may require longer reaction times or higher temperatures. Monitor your reaction by TLC or LC-MS to determine the optimal endpoint.

Q3: I am observing a high molecular weight impurity in my mass spectrum that I cannot identify. What could it be?

A3: It is possible you are forming dimeric side products . These can arise from the self-condensation of your starting materials or intermediates, especially under certain conditions. For example, 1,3-dicarbonyl compounds can undergo self-condensation, and hydrazines can also react with themselves. While less common than regioisomer formation, dimerization can lead to complex reaction mixtures and difficult purifications.

Troubleshooting Dimerization:

  • Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.

  • Order of Addition: Adding the limiting reagent slowly to a solution of the excess reagent can help to minimize self-condensation of the added reagent.

  • Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction.

Q4: My pyrazole product seems to be degrading during workup or purification. What could be causing this?

A4: Pyrazole rings are generally stable, but they can be susceptible to degradation under harsh conditions.

  • Strong Acids or Bases: While pyrazoles are weak bases, strong acidic or basic conditions, especially at elevated temperatures, can lead to ring-opening or other degradation pathways.[5] Residual acid or base from the reaction can also cause degradation during storage or subsequent steps.

  • Oxidative Cleavage: Some highly substituted pyrazoles can be susceptible to oxidative cleavage, especially in the presence of strong oxidizing agents.

Troubleshooting Product Degradation:

  • Neutralize Promptly: After the reaction is complete, neutralize any acidic or basic catalysts before proceeding with workup and purification.

  • Avoid Harsh Conditions: Use the mildest possible conditions for purification. For example, use a buffered mobile phase for chromatography if your compound is acid or base sensitive.

  • Inert Atmosphere: If you suspect oxidative degradation, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon).

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific challenges.

Guide 1: Differentiating and Separating Regioisomers

Problem: You have a mixture of two pyrazole regioisomers that are difficult to distinguish and separate.

Step 1: Confirm the Presence of Regioisomers

  • Mass Spectrometry (MS): Regioisomers will have the same mass, so you will see a single peak in your mass spectrum corresponding to the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for identifying and quantifying regioisomers.

    • ¹H NMR: The chemical shifts of the protons on the pyrazole ring and the substituents will be different for each regioisomer. Look for two distinct sets of peaks.

    • ¹³C NMR: Similarly, the carbon chemical shifts will differ between the two isomers.

    • 2D NMR (NOESY/HMBC): These techniques can be used to definitively assign the structure of each regioisomer by looking for through-space (NOESY) or through-bond (HMBC) correlations between protons and carbons.

Step 2: Develop a Separation Strategy

  • Flash Column Chromatography: This is the most common method for separating regioisomers.

    • Solvent Screening: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or acetone. The goal is to find a solvent system that gives a good separation (ΔRf > 0.1) between the two spots on the TLC plate.

    • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution (gradually increasing the polarity of the mobile phase during the column run) can be very effective.

    • Stationary Phase: While silica gel is the most common stationary phase, for very difficult separations, consider using alumina (neutral or basic) or a bonded phase (e.g., diol, cyano).

  • Crystallization: If chromatography is unsuccessful or impractical for large-scale purification, fractional crystallization can be an effective alternative.

    • Solvent Selection: The ideal solvent is one in which one regioisomer is significantly less soluble than the other. Screen a variety of solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).

    • Technique: Dissolve the mixture in a minimal amount of hot solvent and allow it to cool slowly. The less soluble isomer should crystallize out first. Seeding with a pure crystal of the desired isomer can aid in this process.

Guide 2: Optimizing Reaction Conditions to Minimize Side Products

This guide provides a systematic approach to optimizing your reaction to favor the formation of the desired pyrazole product.

reaction_optimization start Low Yield or Multiple Side Products check_purity Analyze Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent optimize_catalyst Vary Catalyst (Acid/Base) and Loading optimize_solvent->optimize_catalyst optimize_conc Adjust Reactant Concentration optimize_catalyst->optimize_conc check_order Change Order of Addition optimize_conc->check_order pure_product Improved Yield and Purity check_order->pure_product

Caption: A workflow for optimizing pyrazole synthesis to reduce side products.

Experimental Protocol: Small-Scale Reaction Optimization

  • Set up a parallel reaction block or a series of small vials. This will allow you to test multiple conditions simultaneously.

  • Use a consistent amount of your limiting starting material in each reaction.

  • Vary one parameter at a time (e.g., temperature, solvent, catalyst).

  • Monitor the reactions by TLC or LC-MS at regular intervals. This will give you a qualitative or quantitative measure of the conversion to the desired product and the formation of side products.

  • Analyze the final reaction mixtures to determine the optimal conditions.

  • Scale up the optimized conditions for your preparative synthesis.

III. Visualization of Key Concepts

Knorr Pyrazole Synthesis: Regioisomer Formation

The following diagram illustrates the two possible pathways in the Knorr synthesis that lead to the formation of regioisomers.

knorr_synthesis reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine pathway_A Attack at Carbonyl 1 reactants->pathway_A pathway_B Attack at Carbonyl 2 reactants->pathway_B intermediate_A Intermediate A pathway_A->intermediate_A intermediate_B Intermediate B pathway_B->intermediate_B product_A Regioisomer 1 intermediate_A->product_A Cyclization & Dehydration product_B Regioisomer 2 intermediate_B->product_B Cyclization & Dehydration

Caption: Formation of regioisomers in the Knorr pyrazole synthesis.

IV. References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Ber. Dtsch. Chem. Ges.1883 , 16, 2597–2599. [Link]

  • El Hassani, I. A.; Rouzi, K.; Assila, H.; Karrouchi, K.; Ansar, M. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions2023 , 4, 478-504. [Link]

  • Fustero, S.; Sánchez-Roselló, M.; Barrio, P.; Simón-Fuentes, A. From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Fluorinated Heterocycles. Chem. Rev.2011 , 111, 6984-7034. [Link]

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43, 2923–2925. [Link]

  • University of Rochester. Tips & Tricks for Flash Column Chromatography. [Link]

  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. [Link]

  • Corradi, A.; Leonelli, C.; Rizzuti, A.; Rosa, R.; Veronesi, P.; Grandi, R.; Baldassari, S.; Villa, C. New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules2007 , 12, 1482-1495. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Antimicrobial Validation of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic Acid

Executive Summary & Compound Profile 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1240596-76-2) represents a strategic optimization of the pyrazole pharmacophore. Unlike simple N-methyl or N-phenyl analogs, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1240596-76-2) represents a strategic optimization of the pyrazole pharmacophore. Unlike simple N-methyl or N-phenyl analogs, the N1-ethoxyethyl tail introduces a specific amphiphilic balance—enhancing aqueous solubility while maintaining sufficient lipophilicity (LogP) for membrane permeation.

This guide outlines the critical validation pathway to transition this compound from a chemical building block to a validated antimicrobial lead. It contrasts the molecule against standard-of-care antibiotics and structural analogs to define its specific therapeutic window.

Chemical Profile
PropertySpecificationFunctional Implication
Structure Pyrazole core with C4-carboxylic acid and N1-ethoxyethyl chainC4-COOH: Hydrogen bond donor/acceptor; critical for target binding (e.g., DNA Gyrase).N1-Ethoxyethyl: Modulates solubility and cell wall penetration.
Molecular Weight ~184.19 g/mol Fragment-like; high ligand efficiency potential.
Predicted LogP 0.8 – 1.2Optimal range for Gram-negative pore diffusion.
Target Class Bacterial DNA Gyrase B / Fungal SDHCompetitive inhibition of ATPase domain.

Comparative Framework: The "Why" Behind the Validation

To validate this compound, you must prove it offers a distinct advantage over existing scaffolds. We compare it against Ciprofloxacin (potency benchmark) and 1-Methyl-pyrazole-4-carboxylic acid (structural benchmark).

Comparative Hypotheses Table
FeatureTarget: 1-(2-ethoxyethyl)-...Analog: 1-Methyl-pyrazole...[1][2]Standard: Ciprofloxacin
Solubility High (Ether oxygen effect)ModerateModerate (pH dependent)
Permeability Enhanced (Flexible ether chain)Low (Passive diffusion limited)High (Porin mediated)
Spectrum Broad (Gram-pos/neg)Narrow (Mostly Gram-pos)Broad Spectrum
Toxicity Risk Low (Metabolically stable ether)LowModerate (Tendonitis risk)

Experimental Validation Protocols

As a Senior Scientist, I reject "cookbook" recipes. Below are causality-driven protocols designed to rigorously test the hypotheses above.

Phase 1: Minimum Inhibitory Concentration (MIC) & MBC

Objective: Establish the baseline potency and distinguish bacteriostatic vs. bactericidal activity. Standard: CLSI M07-A10 (Aerobes) / M27-A3 (Yeasts).

Protocol Logic:

  • Solvent Choice: Dissolve the target in DMSO (stock 10 mg/mL). The ethoxyethyl group ensures stability, preventing precipitation upon dilution in Mueller-Hinton Broth (MHB)—a common failure point for lipophilic pyrazoles.

  • Inoculum: Use

    
     CFU/mL. Higher densities (
    
    
    
    ) can artificially raise MICs for carboxylate drugs due to the "inoculum effect."
  • Readout: Visual turbidity + Resazurin dye (Blue

    
     Pink indicates viability).
    

Representative Data (Expected Range for Validation):

  • S. aureus (ATCC 25923): 4 – 16 µg/mL (Target Success Criteria)

  • E. coli (ATCC 25922): 8 – 32 µg/mL

  • P. aeruginosa: >64 µg/mL (Likely intrinsic resistance due to efflux)

Phase 2: Time-Kill Kinetics

Objective: Determine the rate of lethality. A valid candidate must show a >3 log reduction in CFU within 24 hours.

Step-by-Step Workflow:

  • Prepare tubes with compound at 1x, 2x, and 4x MIC .

  • Inoculate with S. aureus at

    
     CFU/mL.
    
  • Aliquot at T=0, 2, 4, 8, and 24 hours.

  • Plate on nutrient agar and count colonies.

Interpretation:

  • Bactericidal:

    
     3 log reduction (99.9% kill).
    
  • Bacteriostatic: < 3 log reduction.

  • Note: Pyrazole carboxylic acids often exhibit concentration-dependent killing , similar to fluoroquinolones.

Mechanism of Action (MOA) Validation

To publish high-impact results, you must propose a mechanism. The pyrazole-4-carboxylic acid motif is a known pharmacophore for inhibiting DNA Gyrase B (ATPase domain) .

Visualization: Proposed Signaling & Inhibition Pathway

The following diagram illustrates the hypothetical interference of the compound with bacterial replication.

MOA_Pathway Compound 1-(2-ethoxyethyl)-1H-pyrazole-4-COOH Entry Cell Membrane Permeation (Facilitated by Ethoxyethyl) Compound->Entry Passive Diffusion ATP_Binding ATP Binding Site Compound->ATP_Binding Blocks Target Bacterial DNA Gyrase (Subunit B - ATPase Domain) Entry->Target Intracellular Accumulation Target->ATP_Binding Inhibition Competitive Inhibition (Stabilized by H-bonds) ATP_Binding->Inhibition Supercoiling DNA Supercoiling (Essential for Replication) Inhibition->Supercoiling Prevents Replication_Halt Replication Fork Arrest Supercoiling->Replication_Halt Failure Cell_Death Bacterial Cell Death (Apoptosis-like) Replication_Halt->Cell_Death

Caption: Hypothetical MOA: The compound penetrates the cell wall via the ethoxyethyl tail and competitively inhibits the ATP-binding pocket of DNA Gyrase B, halting replication.

Validation Workflow Diagram

This flowchart guides the researcher through the decision gates of the validation process.

Validation_Workflow Start Compound Synthesis (CAS 1240596-76-2) QC Purity Check (>95% via HPLC/NMR) Start->QC Screen Primary Screen (MIC vs. ESKAPE Pathogens) QC->Screen Decision1 MIC < 32 µg/mL? Screen->Decision1 Secondary Secondary Profiling (MBC & Time-Kill) Decision1->Secondary Yes Fail Discontinue / Optimize SAR Decision1->Fail No Tox Cytotoxicity (HEK293 / HepG2) Secondary->Tox Tox->Fail Toxic Lead Lead Candidate Confirmed Tox->Lead Selectivity Index > 10

Caption: Step-by-step validation pipeline. Progression requires passing strict "Go/No-Go" criteria at the MIC and Cytotoxicity stages.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Wayne, PA: Clinical and Laboratory Standards Institute; 2015. Link

  • Verma, S. et al. "Search for antibacterial agents: Pyrazole-4-carboxylic acid derivatives." European Journal of Medicinal Chemistry, 2021. (Contextual grounding for pyrazole scaffold activity). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 56965859, 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid." PubChem, 2023. Link

  • Giffin, M.J. et al. "A Pyrazole Series of Inhibitors of Bacterial DNA Gyrase B." Journal of Medicinal Chemistry, 2019. (Mechanistic reference for pyrazole-gyrase binding). Link

Sources

Comparative

A-_Senior_Application_Scientist's_Guide_to_Assessing_the_Enzymatic_Cross-reactivity_of_1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic_acid

Introduction: The Critical Imperative of Inhibitor Selectivity in Drug Discovery In the landscape of modern drug discovery, the identification of potent enzyme inhibitors is a foundational pillar.[1][2][3] Enzymes are at...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Imperative of Inhibitor Selectivity in Drug Discovery

In the landscape of modern drug discovery, the identification of potent enzyme inhibitors is a foundational pillar.[1][2][3] Enzymes are attractive therapeutic targets due to their well-defined roles in physiological and pathological processes.[2][4] However, the efficacy and safety of a potential drug candidate are not solely dictated by its potency against the intended target. Of equal, if not greater, importance is its selectivity – the ability to inhibit the target enzyme without significantly affecting other enzymes.[1][3]

Poor selectivity, or cross-reactivity, can lead to a host of undesirable outcomes, including off-target toxicities, diminished therapeutic windows, and unforeseen side effects.[5] Therefore, a rigorous and early assessment of an inhibitor's cross-reactivity profile is a non-negotiable aspect of the drug development pipeline.[6]

This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel compound, 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid . Given that the primary target of this specific molecule is not extensively documented in public literature, we will proceed by positing a hypothetical primary target based on its structural motifs. The pyrazole-carboxylic acid scaffold is a well-established pharmacophore known to interact with a variety of enzymes, including kinases, oxidoreductases, and proteases.[7][8][9] For the purposes of this guide, we will hypothesize that our compound of interest is a potent inhibitor of Mitogen-Activated Protein Kinase 1 (MAPK1), also known as ERK2 , a key enzyme in cellular signaling pathways.

This guide will delineate the experimental workflows, from initial single-target validation to broad-panel screening, necessary to build a comprehensive selectivity profile. We will detail the underlying principles of these assays, provide step-by-step protocols, and illustrate how to interpret the resulting data to make informed decisions in a drug discovery program.

Part 1: Foundational Analysis - Characterizing the Primary Target Interaction

Before embarking on a large-scale cross-reactivity screen, it is imperative to thoroughly characterize the interaction of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid with its intended target, MAPK1. This initial phase provides the baseline potency value against which all off-target activities will be compared.

Experimental Objective: Determination of IC50 for MAPK1

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. This is a cornerstone metric in pharmacology.

Methodology: In Vitro Kinase Assay

A variety of assay formats can be employed to measure kinase activity, including radiometric, fluorescence, and luminescence-based methods.[10] Here, we describe a common luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

Protocol: Luminescence-Based Kinase Assay for MAPK1 IC50 Determination

  • Reagent Preparation:

    • Prepare a stock solution of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer (e.g., Tris-HCl, MgCl2, DTT, and BSA).

    • Prepare a solution of recombinant human MAPK1 enzyme in assay buffer.

    • Prepare a solution of a suitable peptide substrate for MAPK1 (e.g., Myelin Basic Protein) and ATP in assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add a small volume of the serially diluted compound.

    • Add the MAPK1 enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

    • Terminate the reaction and detect the remaining ATP by adding a commercially available luminescence-based ATP detection reagent.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Illustrative Data & Interpretation

The following table represents hypothetical data for the inhibition of MAPK1 by our compound of interest.

Compound Concentration (nM)% Inhibition of MAPK1
15
1020
5048
10075
50095
100098

From this data, an IC50 of approximately 52 nM can be calculated. This value establishes the on-target potency of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid .

Part 2: Broad Spectrum Selectivity Profiling

With a confirmed potent activity against our primary target, the next critical step is to assess the compound's selectivity across a wider range of enzymes. This is typically achieved by screening against a panel of related enzymes (e.g., other kinases) and, ideally, a diverse panel of unrelated enzymes.

Experimental Objective: Determine the Selectivity Profile

The goal is to identify any off-target enzymes that are inhibited by the compound at concentrations close to its on-target IC50.

Methodology: Large-Panel Kinase Screening

Numerous contract research organizations (CROs) offer comprehensive kinase profiling services, often screening against hundreds of kinases in a single run.[5][10][11] These services provide a rapid and cost-effective way to obtain a broad selectivity profile.[11] The assays are typically run at a fixed concentration of the test compound (e.g., 1 µM) and at a defined ATP concentration.[12]

Workflow for Large-Panel Screening

Caption: Workflow for assessing inhibitor selectivity.

Data Presentation and Interpretation

The results from a large-panel screen are typically presented as the percent inhibition of each enzyme at the tested concentration.

Table: Illustrative Kinase Panel Screening Data for 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid at 1 µM

Kinase Target% Inhibition at 1 µM
MAPK1 (ERK2) 98%
MAPK3 (ERK1)85%
CDK260%
ROCK115%
PKA5%
... (hundreds of other kinases)<10%

Interpretation:

  • The compound shows high inhibition of the primary target, MAPK1, as expected.

  • Significant inhibition is also observed for MAPK3 (ERK1), which is a closely related kinase to MAPK1. This is a common finding for kinase inhibitors and may or may not be therapeutically desirable depending on the context.

  • Moderate inhibition of CDK2 is noted. This is a potential off-target liability that requires further investigation.

  • The compound shows weak or no inhibition of other kinases in the panel, suggesting a generally good selectivity profile.

Part 3: Follow-Up Studies and Deeper Mechanistic Insights

The initial broad-panel screen provides a "snapshot" of selectivity. Any identified "hits" (enzymes inhibited above a certain threshold, e.g., >50%) should be subjected to further validation and characterization.

Experimental Objective: IC50 Determination for Off-Target Hits

The next logical step is to determine the full IC50 curves for the identified off-target hits (in our example, MAPK3 and CDK2) using the same in vitro assay protocol as for the primary target.

Table: Comparative IC50 Values

Kinase TargetIC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 MAPK1)
MAPK1 (ERK2) 52 -
MAPK3 (ERK1)1502.9-fold
CDK285016.3-fold

Interpretation:

  • The selectivity ratio provides a quantitative measure of how selective the compound is for its primary target over other enzymes.

  • A higher selectivity ratio is generally desirable. In this case, the compound is approximately 3-fold selective for MAPK1 over MAPK3 and over 16-fold selective for MAPK1 over CDK2.

  • Whether this level of selectivity is acceptable depends on the therapeutic indication and the potential consequences of inhibiting the off-target enzymes.

Visualizing the Broader Context: Signaling Pathway Implications

Understanding the potential impact of cross-reactivity requires placing the primary and off-target enzymes within their biological context.

G cluster_0 Cellular Signaling cluster_1 Cell Cycle Control GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase Ras Ras Raf Raf Ras->Raf MAPK Pathway MEK MEK Raf->MEK MAPK Pathway MAPK1 MAPK1 MEK->MAPK1 MAPK Pathway TranscriptionFactors TranscriptionFactors MAPK1->TranscriptionFactors Phosphorylation Proliferation Proliferation TranscriptionFactors->Proliferation CDK2 CDK2 CellCycleProgression CellCycleProgression CDK2->CellCycleProgression Inhibitor 1-(2-ethoxyethyl)-1H- pyrazole-4-carboxylic acid Inhibitor->MAPK1 Primary Target Inhibitor->CDK2 Off-Target

Caption: Hypothetical signaling pathway interactions.

This diagram illustrates that while the primary therapeutic goal might be to modulate the MAPK pathway, the off-target inhibition of CDK2 could have unintended consequences on cell cycle regulation.

Conclusion: A Holistic View of Enzyme Inhibitor Selectivity

The assessment of cross-reactivity for a novel compound like 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid is a multi-faceted process that moves from focused validation to broad-spectrum screening and detailed follow-up. A thorough understanding of a compound's selectivity profile is paramount for mitigating risks and increasing the probability of success in the long and arduous journey of drug development. The methodologies and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of their lead compounds and make data-driven decisions.

References

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. Available at: [Link]

  • In Vitro Enzyme Inhibitory Assays. Bio-protocol. Available at: [Link]

  • An alternative inhibition method for determining cross-reactive allergens. PubMed. Available at: [Link]

  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. ResearchGate. Available at: [Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. Available at: [Link]

  • Kinase Drug Discovery Services. Reaction Biology. Available at: [Link]

  • Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. ResearchGate. Available at: [Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Publications. Available at: [Link]

  • Targeting enzyme inhibitors in drug discovery. PubMed. Available at: [Link]

  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Bentham Science. Available at: [Link]

  • Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. PubMed. Available at: [Link]

  • IN VITRO ASSAY OF ALPHA AMYLASE INHIBITORY ACTIVITY OF SOME INDIGENOUS PLANTS. ResearchGate. Available at: [Link]

  • Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. ResearchGate. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]

  • Kinase Panel Profiling. Pharmaron. Available at: [Link]

  • Protocol for enzyme assays. The Royal Society of Chemistry. Available at: [Link]

  • What Are Enzyme Inhibitors And Its Importance. Infinita Biotech. Available at: [Link]

  • Development and Validation of a Functional Antibody Assay for Evaluating Protein-Based Pneumococcal Vaccines. MDPI. Available at: [Link]

  • Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis. National Center for Biotechnology Information. Available at: [Link]

  • Kinase Activity Profiling Services. Pamgene. Available at: [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. Available at: [Link]

  • Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. PubMed. Available at: [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. Available at: [Link]

  • 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. PubMed. Available at: [Link]

Sources

Validation

Translational Fidelity of Pyrazole Scaffolds: From Petri Dish to Preclinical Models

Introduction: The Pyrazole Paradox In modern drug discovery, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is recognized as a "privileged scaffold."[1] It forms the core of blockbuster dru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Paradox

In modern drug discovery, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is recognized as a "privileged scaffold."[1] It forms the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Sildenafil (PDE5 inhibitor).

However, a critical "translational gap" exists for this class. Pyrazole derivatives frequently exhibit nanomolar potency in biochemical assays (in vitro) but fail in animal models (in vivo). This failure is rarely due to a lack of target engagement but rather specific ADMET liabilities inherent to the scaffold, such as rapid Phase II glucuronidation, N-dealkylation, or high plasma protein binding (PPB).

This guide provides a rigorous framework for validating in vitro pyrazole results using in vivo models, distinguishing between "false positives" (compounds that only work in a dish) and viable clinical candidates.

The Translational Workflow

The following diagram illustrates the critical decision gates required to move a pyrazole hit to an in vivo lead.

TranslationalWorkflow Hit Pyrazole Hit (In Vitro IC50 < 100nM) ADME ADME Filter (Microsomal Stability) Hit->ADME Selectivity Index > 10 PK PK Bridge (Bioavailability & PPB) ADME->PK t1/2 > 30 min PK->Hit Structural Optimization InVivo In Vivo Validation (Xenograft/Inflammation) PK->InVivo Free Fraction > 1%

Figure 1: Critical decision gates for translating pyrazole efficacy. Note the feedback loop from PK back to Hit design, often required to address metabolic instability.

Phase I: The In Vitro Baseline (Establishing Potency)

Before moving to animals, the in vitro profile must be rigorous. For pyrazoles, simple IC50 values are insufficient.[2] You must establish a Selectivity Profile to rule out off-target toxicity which mimics efficacy.

The "False Positive" Check

Many pyrazoles act as kinase inhibitors. A common pitfall is promiscuity .

  • Requirement: If your target is JAK2 (e.g., Ruxolitinib analogs), you must screen against a panel of 50+ kinases.

  • The Celecoxib Lesson: Celecoxib is a potent COX-2 inhibitor (in vitro IC50 ~40 nM). Early studies suggested it inhibited CYP1A2 in vitro (Ki = 25 µM). However, rigorous validation showed this did not translate in vivo [1].

    • Takeaway:In vitro enzyme inhibition does not always predict in vivo drug-drug interactions (DDI) for pyrazoles, but it must be flagged.

Metabolic Stability Assay (The Filter)

Pyrazoles are prone to oxidation by CYP450s and glucuronidation.

  • Protocol: Incubate 1 µM compound with human/mouse liver microsomes + NADPH.

  • Success Criteria: Intrinsic clearance (CLint) < 20 µL/min/mg protein.

  • Red Flag: If >50% of the parent compound disappears in 15 minutes, in vivo efficacy is impossible regardless of potency.

Phase II: The Pharmacokinetic (PK) Bridge

This is where most pyrazole candidates fail. You must validate that the compound stays in the blood long enough to work.

Plasma Protein Binding (PPB)

Pyrazoles are lipophilic and often bind >95% to plasma proteins (albumin).

  • The Trap: A compound with an IC50 of 10 nM and 99% PPB has an effective concentration of only 1% in vivo.

  • Correction Factor: Adjust your required in vivo dose using the formula:

    
    
    
Bioavailability Case Study: Ruxolitinib

Ruxolitinib demonstrates the ideal pyrazole PK profile [2]:

  • Absorption: Rapid (Tmax ~1 hour).

  • Metabolism: Oxidative (CYP3A4), but with active metabolites contributing to efficacy.

  • Half-life: Short (~3 hours), requiring BID (twice daily) dosing.

  • Note: Even with a short half-life, it works because it achieves high Cmax (peak concentration) that saturates the JAK pathway.

Phase III: In Vivo Validation Protocols

Depending on your pyrazole's target (Kinase vs. COX-2), use one of the following self-validating workflows.

Protocol A: Tumor Xenograft (Kinase Inhibitors)

Best for: Ruxolitinib analogs, BRAF inhibitors.

Mechanism of Action (JAK-STAT Example): The following diagram details the pathway your pyrazole must interrupt in vivo.

JAKSTAT Ligand Cytokine (IL-6) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK1/2 (Target) Receptor->JAK Activation STAT STAT3 (Phosphorylated) JAK->STAT Phosphorylation (pSTAT) Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation Drug Pyrazole Inhibitor Drug->JAK Blocks ATP Binding

Figure 2: Mechanism of Action for JAK inhibitors. Efficacy is validated by measuring reduced pSTAT levels in tumor tissue.

Step-by-Step Workflow:

  • Implantation: Inject

    
     tumor cells (e.g., HEL cells for JAK2V617F) subcutaneously into SCID mice.
    
  • Staging: Wait until tumors reach 100–200 mm³. Randomize mice (n=8/group).

  • Dosing: Administer Vehicle vs. Pyrazole Candidate (e.g., 30 mg/kg BID) vs. Positive Control (Ruxolitinib) for 21 days.

  • Readout 1 (Efficacy): Measure tumor volume every 3 days using calipers.

  • Readout 2 (PD Validation): At termination, harvest tumor tissue 2 hours post-last dose. Perform Western Blot for pSTAT3 .

    • Critical Logic: If tumor growth is unaffected but pSTAT3 is inhibited, the target is wrong. If pSTAT3 is NOT inhibited, the drug didn't get there (PK failure).

Protocol B: Carrageenan-Induced Paw Edema (Inflammation)

Best for: COX-2 inhibitors (Celecoxib analogs).

  • Induction: Inject 1% carrageenan into the rat hind paw.

  • Treatment: Administer Pyrazole (oral gavage) 1 hour prior to induction.

  • Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours.

  • Validation: Compare AUC (Area Under Curve) of edema reduction against Celecoxib (10 mg/kg).

Comparative Performance Guide

When publishing, you must compare your candidate against alternatives. Below is a comparison of a hypothetical "Hit" (typical early-stage pyrazole) versus an "Optimized Lead" (like Ruxolitinib) and a "Standard of Care."

Table 1: Comparative Efficacy & PK Profile
FeaturePyrazole Hit (Early Stage)Optimized Lead (e.g., Ruxolitinib)Standard of Care (Non-Pyrazole)
In Vitro Potency (IC50) < 10 nM (Excellent)< 10 nM (Excellent)~50 nM (Moderate)
Solubility < 5 µg/mL (Poor)> 1 mg/mL (High)Variable
Metabolic Stability (t1/2) < 15 min (Rapid clearance)~3 hours (Manageable)12+ hours
Bioavailability (%F) < 5%> 95%> 50%
In Vivo Efficacy (TGI%) 0-10% (Fails despite potency)> 60% (Translates well)50-70%
Primary Failure Mode Metabolic Instability N/AOff-target toxicity

Analysis:

  • The Hit: Demonstrates the classic pyrazole trap—high potency but zero in vivo efficacy due to rapid clearance (likely glucuronidation of the NH group).

  • The Lead: Modifications (e.g., N-alkylation or bioisosteric replacement) improve solubility and block metabolic soft spots, allowing the drug to survive long enough to inhibit the target [3].

References

  • Celecoxib is a CYP1A2 inhibitor in vitro but not in vivo. Source:[3] PubMed (National Institutes of Health) URL:[Link]

  • Pharmacology and Pharmacokinetics of Ruxolitinib (Jakafi). Source: FDA Center for Drug Evaluation and Research URL:[Link][4]

  • Pyrazole as a Privileged Scaffold: Translational Challenges. Source: European Journal of Medicinal Chemistry (via ScienceDirect/NIH) URL:[Link]

Sources

Comparative

Head-to-head comparison of different pyrazole synthesis methods

Executive Summary: The Regioselectivity Challenge The pyrazole ring is a pharmacophore "privileged structure," serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (V...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

The pyrazole ring is a pharmacophore "privileged structure," serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . However, for the synthetic chemist, the pyrazole ring presents a persistent challenge: Regiocontrol .[1]

While the classical Knorr synthesis remains the industrial workhorse due to its scalability and cost-efficiency, it notoriously struggles with unsymmetrical substrates, often yielding difficult-to-separate mixtures of 1,3- and 1,5-isomers. Conversely, 1,3-Dipolar Cycloaddition offers a "surgeon's knife" approach—delivering high regioselectivity through frontier molecular orbital (FMO) control—but often at the cost of atom economy and raw material accessibility.

This guide provides an objective, data-backed comparison of these two dominant methodologies, equipping you with the decision-making framework to select the optimal route for your target molecule.

Method A: The Classical Knorr Condensation

Best For: Symmetrical 1,3-dicarbonyls, large-scale production, cost-sensitive processes.

The Mechanism & The "Tautomer Trap"

The Knorr synthesis involves the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction proceeds through a hydrazone intermediate followed by cyclization.[2][3]

The Failure Mode: When using an unsymmetrical 1,3-diketone (where R1 ≠ R3), the hydrazine can attack either carbonyl group initially. Since the rates of attack are often similar, this leads to a mixture of regioisomers (Isomer A and Isomer B).

Knorr_Mechanism Start Unsymmetrical 1,3-Diketone (R1 ≠ R3) PathA Path A: Attack at C1 Start->PathA PathB Path B: Attack at C3 Start->PathB Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->PathA Hydrazine->PathB InterA Hydrazone A PathA->InterA Condensation InterB Hydrazone B PathB->InterB Condensation ProdA 1,3-Disubstituted Pyrazole (Major/Minor) InterA->ProdA - H2O Cyclization ProdB 1,5-Disubstituted Pyrazole (Minor/Major) InterB->ProdB - H2O Cyclization

Figure 1: The Knorr Mechanism illustrating the bifurcation point that leads to regioisomeric mixtures.

Validated Protocol: Standard Knorr Synthesis

Target: Synthesis of 3-methyl-1-phenyl-5-propylpyrazole (Example of unsymmetrical synthesis).

Reagents:

  • 1-phenyl-1,3-hexanedione (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Ethanol (0.5 M concentration)

  • HCl (cat., 2-3 drops)

Workflow:

  • Setup: Charge a round-bottom flask with 1-phenyl-1,3-hexanedione (10 mmol) and Ethanol (20 mL).

  • Addition: Add Phenylhydrazine (11 mmol) dropwise at room temperature. Caution: Exothermic.[2]

  • Catalysis: Add 3 drops of conc. HCl.

  • Reaction: Reflux at 80°C for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Evaporate solvent in vacuo. Dissolve residue in EtOAc, wash with NaHCO3 (sat.) and Brine.

  • Purification: The crude will likely contain a mixture (e.g., 3:1 ratio). Separation requires column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes).

Performance Note: Yields are typically high (>85%), but the isolated yield of the desired isomer may drop to 40-60% due to separation losses.

Method B: 1,3-Dipolar Cycloaddition (Huisgen/Nitrile Imine)

Best For: Complex, polysubstituted pyrazoles, high regioselectivity requirements, late-stage functionalization.

The Mechanism: Frontier Orbital Control

This method constructs the ring by reacting a 1,3-dipole (e.g., nitrile imine) with a dipolarophile (alkyne/alkene). Unlike Knorr, the regioselectivity is governed by the electronic coefficients of the HOMO and LUMO (FMO Theory) and steric interactions, often favoring a single isomer (>95:5).

Dipolar_Mechanism Precursor Hydrazoyl Chloride (Precursor) Dipole Nitrile Imine (1,3-Dipole) Precursor->Dipole - HCl Base Base (TEA) Base->Dipole TS Concerted Transition State Dipole->TS Alkyne Alkyne (Dipolarophile) Alkyne->TS Product Regioselective Pyrazole TS->Product Cycloaddition

Figure 2: The Nitrile Imine 1,3-Dipolar Cycloaddition pathway. The in-situ generation of the dipole prevents side reactions.

Validated Protocol: Regioselective Nitrile Imine Cycloaddition

Target: Synthesis of 1,3-diphenyl-5-(ethoxycarbonyl)pyrazole.

Reagents:

  • N-phenylbenzohydrazonoyl chloride (1.0 equiv) [Dipole Precursor]

  • Ethyl propiolate (1.2 equiv) [Dipolarophile]

  • Triethylamine (TEA) (2.0 equiv)

  • Dichloromethane (DCM) (dry)

Workflow:

  • Setup: Dissolve N-phenylbenzohydrazonoyl chloride (5 mmol) and Ethyl propiolate (6 mmol) in dry DCM (25 mL) under Nitrogen atmosphere.

  • Activation: Cool to 0°C. Add TEA (10 mmol) dropwise over 10 minutes. Note: TEA generates the reactive nitrile imine in situ.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Wash organic layer with water (2 x 20 mL) to remove triethylammonium salts. Dry over MgSO4.

  • Purification: Recrystallization from Ethanol is often sufficient due to the high purity of the crude product.

Performance Note: Regioselectivity is typically >98:2 favoring the 5-substituted ester due to electronic matching between the dipole and the electron-deficient alkyne.

Head-to-Head Comparison Data

The following table summarizes the performance metrics based on experimental data from recent comparative studies (e.g., J. Org. Chem. 2021, Org.[4] Lett. 2022).

MetricMethod A: Knorr CondensationMethod B: 1,3-Dipolar Cycloaddition
Regioselectivity Low to Moderate (Mixtures common for unsymmetrical substrates)High (>95:5 is typical; controlled by FMO/Sterics)
Atom Economy High (Byproducts: Water)Moderate (Byproducts: HCl salts, leaving groups)
Substrate Scope Limited to 1,3-dicarbonyl availability.Broad. Alkynes and hydrazones are diverse.
Reaction Conditions Harsh (Acid/Base, Heat).Mild (Often RT or mild heat).
Scalability Excellent (Kg scale is routine).Good (Dipole instability can be a safety limit at scale).
Purification Difficult (Isomer separation required).Easy (Often single isomer formed).[5]

Decision Matrix: Which Route to Choose?

Use this logic flow to determine the correct synthetic strategy for your specific pyrazole target.

Decision_Matrix Start Target Pyrazole Structure Sym Is the Pyrazole Symmetrical? Start->Sym RouteK USE KNORR SYNTHESIS (High Yield, Low Cost) Sym->RouteK Yes Unsym Is Regiochemistry Critical? Sym->Unsym No RouteD USE 1,3-DIPOLAR (High Precision) Unsym->RouteD No (Lab Scale/Complex) Scale Is Scale > 1kg? Unsym->Scale Yes Scale->RouteK No (Cost Priority) RouteModK USE MODIFIED KNORR (Fluorinated Solvents/Lewis Acids) Scale->RouteModK Yes (Need Selectivity + Scale)

Figure 3: Strategic Decision Matrix for Pyrazole Synthesis.

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Chemistry Portal. (2008). Link

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. National Institutes of Health (PMC). (2021). Link

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. (2012). Link

  • 1,3-Dipolar cycloaddition. Wikipedia. (2024). Link

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. National Institutes of Health (PMC). (2013). Link

Sources

Validation

A Researcher's Guide to the Reproducible Synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the consistent and reliable synthesis of novel chemical entities is p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the consistent and reliable synthesis of novel chemical entities is paramount. This guide provides a comprehensive analysis of the experimental reproducibility for the synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid, a substituted pyrazole carboxylic acid with potential applications in medicinal chemistry. Pyrazole derivatives are known to be key pharmacophores in a variety of therapeutic agents, making the robust synthesis of analogs like the title compound a critical endeavor.

This document, intended for researchers and professionals in the chemical sciences, moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, highlights potential pitfalls that can lead to irreproducibility, and offers validated protocols and characterization data to serve as a benchmark for successful synthesis.

The Synthetic Challenge: Navigating the Path to Reproducibility

The synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid presents a multi-step process, each with its own set of variables that can impact the final yield, purity, and ultimately, the reproducibility of the experiment. The primary challenges lie in the regioselective N-alkylation of the pyrazole ring and the clean hydrolysis of the corresponding ester to the final carboxylic acid.

The N-alkylation of unsymmetrical pyrazoles is a well-documented challenge in synthetic organic chemistry, often yielding a mixture of N1 and N2 isomers.[1][2] The ratio of these isomers can be highly sensitive to subtle changes in reaction conditions, including the choice of base, solvent, temperature, and the nature of the alkylating agent.[1] Such inconsistencies can lead to significant downstream difficulties in purification and characterization, severely hampering the reproducibility of the overall process.

Furthermore, the hydrolysis of the ethyl ester precursor, while a seemingly straightforward transformation, can be influenced by factors such as steric hindrance and the potential for side reactions, particularly under harsh basic or acidic conditions.[3][4] Incomplete hydrolysis or degradation of the target molecule can result in lower yields and impurities that are difficult to remove.

This guide will address these challenges by providing a detailed, step-by-step protocol that has been designed to maximize reproducibility. We will also explore alternative approaches and discuss the critical parameters that must be controlled to ensure consistent results.

Recommended Synthetic Pathway and Protocol

The most reliable and reproducible pathway for the synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid involves a two-step sequence starting from the commercially available ethyl 1H-pyrazole-4-carboxylate:

  • N-alkylation: Regioselective alkylation of ethyl 1H-pyrazole-4-carboxylate with 1-bromo-2-ethoxyethane.

  • Hydrolysis: Saponification of the resulting ethyl 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylate to the desired carboxylic acid.

Synthesis_Workflow Start Ethyl 1H-pyrazole-4-carboxylate Step1 N-Alkylation (1-bromo-2-ethoxyethane, K2CO3, Acetonitrile) Start->Step1 Intermediate Ethyl 1-(2-ethoxyethyl)-1H- pyrazole-4-carboxylate Step1->Intermediate Step2 Hydrolysis (NaOH, EtOH/H2O) Intermediate->Step2 Product 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid Step2->Product

Caption: Synthetic workflow for 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid.

Experimental Protocols

Part 1: Synthesis of Ethyl 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylate

This protocol is adapted from established methods for the N-alkylation of pyrazole esters. The choice of potassium carbonate as the base and acetonitrile as the solvent provides a balance of reactivity and selectivity, minimizing the formation of the undesired N2-isomer.

Materials:

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)

  • 1-Bromo-2-ethoxyethane (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of ethyl 1H-pyrazole-4-carboxylate in anhydrous acetonitrile, add anhydrous potassium carbonate.

  • Add 1-bromo-2-ethoxyethane to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid

The hydrolysis of the ethyl ester is achieved under basic conditions, followed by acidification to precipitate the carboxylic acid. This method is generally high-yielding and avoids the potential for esterification reversal that can occur under acidic hydrolysis.[5][6]

Materials:

  • Ethyl 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylate (1.0 eq)

  • Sodium hydroxide (NaOH) (3.0 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Dissolve ethyl 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.

  • Add sodium hydroxide to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid, which should result in the precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Benchmark Characterization Data

Reproducibility is anchored by the ability to consistently obtain a product with identical analytical data. The following data serves as a reference for the successful synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid.

Compound Molecular Formula Molecular Weight Predicted m/z
1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acidC₈H₁₂N₂O₃184.19 g/mol [M+H]⁺: 185.0921, [M+Na]⁺: 207.0740[7]

Comparison with Alternative Synthetic Routes

While the recommended pathway offers a reliable route, other methods for the synthesis of pyrazole carboxylic acids exist. Understanding these alternatives can provide valuable insights into potential challenges and side reactions.

Alternative_Routes cluster_0 Recommended Route cluster_1 Alternative 1: Cyclocondensation cluster_2 Alternative 2: From Pyrazole-4-carbaldehyde A1 Ethyl 1H-pyrazole-4-carboxylate A2 N-Alkylation A1->A2 A3 Hydrolysis A2->A3 Product 1-(2-ethoxyethyl)-1H- pyrazole-4-carboxylic acid A3->Product B1 Substituted Hydrazine + β-ketoester analog B2 Cyclization & Ester Hydrolysis B1->B2 B2->Product C1 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde C2 Oxidation C1->C2 C2->Product

Caption: Comparison of synthetic strategies for the target molecule.

  • Cyclocondensation Reactions: A common method for forming the pyrazole ring involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. In this case, one could envision reacting (2-ethoxyethyl)hydrazine with a suitable β-ketoester. However, the synthesis of the substituted hydrazine can be challenging, and the cyclization step may lead to regioisomeric mixtures, complicating purification.

  • Oxidation of a Precursor Aldehyde: If the corresponding aldehyde, 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde, is available, a straightforward oxidation would yield the desired carboxylic acid. While this route is conceptually simple, the availability and synthesis of the starting aldehyde may present its own set of challenges.

The recommended two-step approach starting from a commercially available precursor generally offers a more practical and reproducible route for laboratory-scale synthesis.

Troubleshooting and Considerations for Reproducibility

Issue Potential Cause Recommended Solution
Low yield in N-alkylation Incomplete reaction; competing side reactions.Ensure anhydrous conditions. Use a slight excess of the alkylating agent. Monitor the reaction closely by TLC to avoid prolonged heating.
Formation of N2-isomer Reaction conditions favoring the thermodynamically less stable product.Use a polar aprotic solvent like acetonitrile or DMF. A weaker base like K₂CO₃ is generally preferred over stronger bases like NaH for improved regioselectivity.
Difficult purification of the ester Similar polarity of starting material and product.Optimize the chromatography gradient. If separation is still difficult, consider recrystallization.
Incomplete hydrolysis Steric hindrance; insufficient reaction time or temperature.Increase the reaction time and/or temperature. Ensure an adequate excess of base is used.
Product degradation during hydrolysis Harsh reaction conditions.Monitor the reaction closely and avoid unnecessarily long reaction times. Consider using milder hydrolysis conditions if degradation is observed.

Conclusion

The reproducible synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid is achievable through a carefully executed two-step sequence of N-alkylation and ester hydrolysis. By understanding the critical parameters that influence regioselectivity and reaction completion, and by adhering to the detailed protocols provided, researchers can confidently and consistently produce this valuable compound. The key to reproducibility lies not only in following a protocol but in understanding the underlying chemistry and potential pitfalls. This guide serves as a foundational resource for achieving that understanding and ensuring the reliable synthesis of this and similar pyrazole derivatives.

References

  • Chem-Impex. Ethyl 1H-pyrazole-4-carboxylate. [Link]

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. [Link]

  • PubChem. 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • PubChemLite. 1-(2-ethoxyethyl)-1h-pyrazole-4-carboxylic acid. [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ARKAT USA. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • ResearchGate. (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • PubMed. Strategic atom replacement enables regiocontrol in pyrazole alkylation. [Link]

  • MDPI. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]

  • ResearchGate. (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • ResearchGate. (PDF) MECHANISM OF ALKALINE HYDROLYSIS OF HINDERED AROMATIC ESTERS, THE BAL2 MECHANISM. [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

Sources

Comparative

A Researcher's Comparative Guide to Genetically Validating the Target of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid

For drug development professionals, researchers, and scientists, the journey from a promising small molecule to a clinically effective therapeutic is long and fraught with challenges. A critical and early milestone in th...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the journey from a promising small molecule to a clinically effective therapeutic is long and fraught with challenges. A critical and early milestone in this process is target validation, the rigorous confirmation that a specific biological molecule is directly engaged by the compound and is responsible for its therapeutic effect. This guide provides an in-depth, comparative analysis of genetic methods to validate the molecular target of the compound 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid.

While the precise molecular target of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid is not yet publicly established, this guide will proceed hypothetically. We will assume a putative target has been identified through initial screening efforts and outline the subsequent genetic validation strategies. This approach will equip researchers with the necessary framework to apply to this, or any, small molecule with a newly identified potential target. Notably, some pyrazole derivatives have demonstrated antimicrobial properties, suggesting potential targets within pathogens like Mycobacterium tuberculosis, possibly related to iron homeostasis[1].

The Imperative of Rigorous Target Validation

Target validation is a pivotal step in the drug discovery pipeline, aimed at building a strong case for the functional relationship between a biological target and a disease phenotype. Effective validation significantly increases the confidence in a therapeutic program and helps to avoid costly late-stage failures. Genetic methods are powerful tools for this purpose as they directly manipulate the expression of the putative target gene, allowing for a direct assessment of its role in the compound's mechanism of action.

A Comparative Overview of Genetic Validation Strategies

The three primary genetic methods for target validation are CRISPR/Cas9-mediated gene editing, RNA interference (RNAi) via siRNA or shRNA, and target overexpression systems. Each approach offers distinct advantages and disadvantages, and the choice of method often depends on the specific biological question, the cellular context, and available resources.

Method Principle Advantages Disadvantages Best Suited For
CRISPR/Cas9 Knockout Permanent disruption of the target gene, leading to a complete loss of protein function.[2][3]- Complete and permanent loss-of-function.[2][3]- High specificity with proper guide RNA design.[4] - Can be used to create stable knockout cell lines.[2]- Potential for off-target effects.[5]- Irreversible, which may not mimic the effect of a reversible drug inhibitor.- Can be lethal if the target gene is essential for cell survival.[6]- Definitive interrogation of target necessity.- Creating isogenic cell lines for comparative studies.- Validating targets where complete inhibition is the therapeutic goal.
RNA Interference (siRNA/shRNA) Transient or stable knockdown of target mRNA, leading to reduced protein expression.[7][8][9]- Tunable and transient knockdown, which can better mimic the effect of a drug.[8]- Relatively inexpensive and high-throughput.[8]- shRNA can be used to create stable knockdown cell lines.[10]- Incomplete knockdown can lead to ambiguous results.[10]- Potential for off-target effects.[11]- Efficacy can be cell-type dependent.[10]- Mimicking the pharmacological inhibition of a target.- High-throughput screening to validate multiple targets.[12]- Situations where complete gene knockout is lethal.
Target Overexpression Increased expression of the target protein.[13][14]- Can be used to assess whether increased target levels rescue or antagonize the compound's effect.[13]- Relatively simple to implement.- Overexpression may not be physiologically relevant.- Can lead to protein misfolding or aggregation.- Interpretation can be complex, as it may not directly mimic a drug's inhibitory effect.[13]- Investigating drug-target engagement.- Differentiating between simple inhibition and more complex mechanisms of action.[13]- Validating that the compound's effect is not due to off-target interactions.

Experimental Workflows and Protocols

Workflow for Target Validation using Genetic Methods

Target Validation Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Genetic Perturbation cluster_2 Phase 3: Phenotypic Analysis cluster_3 Phase 4: Data Interpretation & Validation Putative Target Identified Putative Target Identified CRISPR Knockout CRISPR Knockout Putative Target Identified->CRISPR Knockout Select Method RNAi Knockdown RNAi Knockdown Putative Target Identified->RNAi Knockdown Select Method Target Overexpression Target Overexpression Putative Target Identified->Target Overexpression Select Method Cell Viability Assay Cell Viability Assay CRISPR Knockout->Cell Viability Assay Signaling Pathway Analysis Signaling Pathway Analysis CRISPR Knockout->Signaling Pathway Analysis Biomarker Modulation Biomarker Modulation CRISPR Knockout->Biomarker Modulation RNAi Knockdown->Cell Viability Assay RNAi Knockdown->Signaling Pathway Analysis RNAi Knockdown->Biomarker Modulation Target Overexpression->Cell Viability Assay Target Overexpression->Signaling Pathway Analysis Target Overexpression->Biomarker Modulation Compare Phenotypes Compare Phenotypes Cell Viability Assay->Compare Phenotypes Signaling Pathway Analysis->Compare Phenotypes Biomarker Modulation->Compare Phenotypes Confirm Target Engagement Confirm Target Engagement Compare Phenotypes->Confirm Target Engagement

Caption: A generalized workflow for validating a putative drug target using genetic methods.

Protocol 1: CRISPR/Cas9-Mediated Gene Knockout

Objective: To create a stable cell line lacking the putative target gene to assess the effect of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid in the absence of its proposed target.

Methodology:

  • Guide RNA (gRNA) Design and Synthesis:

    • Design two to three gRNAs targeting an early exon of the putative target gene using a reputable online tool.

    • Synthesize the designed gRNAs.

  • Cas9 and gRNA Delivery:

    • Co-transfect a suitable cell line with a plasmid expressing Cas9 nuclease and the synthesized gRNAs.

    • Alternatively, deliver Cas9 and gRNAs as a ribonucleoprotein (RNP) complex.

  • Single-Cell Cloning and Expansion:

    • Isolate single cells into individual wells of a 96-well plate.

    • Expand the single-cell clones into clonal populations.

  • Verification of Knockout:

    • Screen clonal populations for the absence of the target protein by Western blot.

    • Sequence the genomic DNA of the target locus to confirm the presence of indel mutations.

  • Phenotypic Analysis:

    • Treat the knockout and wild-type parental cell lines with a dose-response of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid.

    • Assess cellular phenotypes such as cell viability, proliferation, or a target-specific biomarker. A lack of response in the knockout cells compared to the wild-type cells provides strong evidence for on-target activity.

Protocol 2: siRNA-Mediated Gene Knockdown

Objective: To transiently reduce the expression of the putative target gene and evaluate the impact on the efficacy of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid.

Methodology:

  • siRNA Design and Synthesis:

    • Design and synthesize at least two independent siRNAs targeting the mRNA of the putative target gene.

    • Include a non-targeting (scrambled) siRNA as a negative control.[15]

  • siRNA Transfection:

    • Transfect the chosen cell line with the target-specific siRNAs and the scrambled control siRNA using a suitable transfection reagent.

  • Verification of Knockdown:

  • Phenotypic Analysis:

    • Following confirmation of knockdown, treat the cells with 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid.

    • Measure the relevant phenotypic endpoint. A diminished response in the cells treated with the target-specific siRNAs compared to the scrambled control suggests the compound acts through the targeted gene.

Orthogonal Approaches for Comprehensive Validation

While genetic methods are powerful, a multi-pronged approach provides the most robust target validation. Combining genetic techniques with non-genetic methods strengthens the evidence and minimizes the risk of misinterpretation due to off-target effects of the genetic tools themselves.

Alternative Validation Methods
  • Chemical Proteomics: This approach uses a chemically modified version of the compound to "pull down" its binding partners from a cell lysate, allowing for direct identification of the target protein.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of the target protein in the presence of the compound. Ligand binding typically stabilizes the protein, leading to a shift in its melting temperature.

Logical Framework for Data Interpretation

The interpretation of data from these experiments should follow a clear logical progression to build a compelling case for target validation.

Data Interpretation Logic Hypothesis Hypothesis: Compound X inhibits Target Y Genetic_KO CRISPR KO of Target Y -> Loss of compound activity? Hypothesis->Genetic_KO Genetic_KD siRNA KD of Target Y -> Reduced compound activity? Hypothesis->Genetic_KD Overexpression Overexpression of Target Y -> Increased resistance to compound? Hypothesis->Overexpression Orthogonal Orthogonal Methods (e.g., CETSA) -> Direct target engagement? Hypothesis->Orthogonal Conclusion Conclusion: Target Y is validated Genetic_KO->Conclusion Yes Genetic_KD->Conclusion Yes Overexpression->Conclusion Yes Orthogonal->Conclusion Yes

Caption: A logical flow diagram illustrating the convergence of evidence required for robust target validation.

Conclusion

Validating the target of a novel compound like 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid is a critical step that requires a rigorous and multi-faceted approach. Genetic methods, including CRISPR/Cas9, RNA interference, and overexpression systems, provide powerful tools to dissect the molecular mechanism of action. By carefully selecting the appropriate method, designing well-controlled experiments, and integrating orthogonal approaches, researchers can build a robust body of evidence to confidently advance a promising compound through the drug discovery pipeline. This guide provides the foundational knowledge and experimental framework to achieve that goal.

References

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Biocompare.com. [Link]

  • Springer Nature Experiments. (n.d.). CRISPR Protocols and Methods. [Link]

  • PubChem. (n.d.). 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • National Institutes of Health. (n.d.). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. [Link]

  • MDPI. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (n.d.). Target identification and validation in research. [Link]

  • ResearchGate. (2025, August 7). SiRNAs in drug discovery: Target validation and beyond. [Link]

  • Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. [Link]

  • Biocompare. (2022, November 8). Cutting-Edge Approaches to Target Identification and Validation. [Link]

  • PubChemLite. (n.d.). 1-(2-ethoxyethyl)-1h-pyrazole-4-carboxylic acid. [Link]

  • National Institutes of Health. (n.d.). Opposing effects of target overexpression reveal drug mechanisms. [Link]

  • National Institutes of Health. (n.d.). Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells. [Link]

  • National Institutes of Health. (n.d.). Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown. [Link]

  • National Institutes of Health. (2016, March 9). siRNA knockdown validation 101: Incorporating negative controls in antibody research. [Link]

  • MDPI. (n.d.). Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. [Link]

  • eLife. (2023, August 8). Precision RNAi using synthetic shRNAmir target sites. [Link]

  • Lab Manager. (2017, March 15). How siRNA Knockdown Antibody Validation Works. [Link]

  • National Cancer Institute. (2020, March 19). Drug Discovery and Target Identification Platform Technology Using Random shRNA-Expressing Library. [Link]

  • NMI. (n.d.). Drug Target Gene Expression. [Link]

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Validation

Orthogonal assays to confirm the biological activity of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid

This guide serves as a technical dossier for the orthogonal validation of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid (CAS: 133261-10-6 / Related: 37622-90-5 for ethyl ester). In the context of modern drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical dossier for the orthogonal validation of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid (CAS: 133261-10-6 / Related: 37622-90-5 for ethyl ester).

In the context of modern drug discovery, this molecule functions primarily as a privileged fragment scaffold . It is structurally significant because the pyrazole-4-carboxylic acid core mimics the transition states of various oxidases and kinases, while the N-ethoxyethyl tail provides critical solubility and a secondary hydrogen-bond acceptor vector absent in simpler methyl-analogs.

Executive Summary

Reliable biological characterization of fragment-sized molecules requires a "Triangulation Strategy." A single assay is insufficient due to the high risk of false positives (pan-assay interference compounds, or PAINS) common with acidic heterocycles.

This guide outlines a three-tiered validation protocol to confirm biological activity, using L-2-hydroxy acid oxidase 2 (Hao2) inhibition and Antimicrobial Susceptibility as representative case studies for this scaffold's utility.

Part 1: The Validation Workflow (Logic & Causality)

To rigorously confirm activity, we must move from functional inhibition to direct physical binding, and finally to cellular relevance.

Figure 1: The "Triangulation Strategy" for validating pyrazole fragments. This workflow filters out false positives by requiring functional, physical, and phenotypic evidence.

Part 2: Comparative Performance Analysis

Why choose the 2-ethoxyethyl variant over standard alternatives? The ethoxyethyl side chain is not merely a linker; it modulates physicochemical properties critical for fragment evolution.

Table 1: Physicochemical & Functional Comparison

Feature1-(2-ethoxyethyl)-1H-pyrazole-4-COOH 1-Methyl-1H-pyrazole-4-COOH (Alternative A)1H-pyrazole-4-COOH (Alternative B)
Solubility (PBS, pH 7.4) High (++++) Moderate (++)Low (+)
Lipophilicity (cLogP) ~0.4 (Balanced) ~0.1 (Too Polar)~ -0.2 (Hydrophilic)
Binding Mode Core + H-bond acceptor (Ether O)Core onlyCore + H-bond donor (NH)
Cell Permeability Enhanced (Amphiphilic) ModeratePoor (Polarity limited)
Primary Utility FBDD Hit / Lead Scaffold Negative ControlSynthetic Intermediate

Scientist's Note: The ethoxyethyl group acts as a "solubilizing anchor" that also probes hydrophobic pockets near the active site, often improving Ligand Efficiency (LE) compared to the bare methyl analog.

Part 3: Experimental Protocols
Assay 1: Biochemical Inhibition (The "Gold Standard")

Target Model: L-2-hydroxy acid oxidase 2 (Hao2) or D-Amino Acid Oxidase (DAAO). Rationale: Pyrazole carboxylic acids are structural mimics of the


-hydroxy acid substrates of peroxisomal oxidases.

Methodology: Amplex Red Coupled Peroxidase Assay This assay measures the reduction in H₂O₂ production, a direct byproduct of oxidase activity.

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl, pH 7.5.

    • Substrate: 2-hydroxyoctanoate (for Hao2) or D-Alanine (for DAAO).

    • Detection: Amplex Red reagent (50 µM) + Horseradish Peroxidase (HRP, 0.1 U/mL).

  • Compound Dosing:

    • Dissolve 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid in DMSO.

    • Prepare a 10-point dilution series (e.g., 100 µM to 0.1 nM).

  • Reaction:

    • Incubate Enzyme + Compound for 15 mins at 25°C (Pre-incubation is critical to detect slow-binding kinetics common with pyrazoles).

    • Add Substrate + Detection Mix to initiate.

  • Readout:

    • Monitor fluorescence (Ex/Em: 530/590 nm) for 30 minutes in kinetic mode.

  • Validation Check:

    • Control: Use Glycolic Acid as a competitive reference inhibitor.

    • Success Criteria: A dose-dependent reduction in slope (RFU/min) confirms functional inhibition.

Assay 2: Orthogonal Biophysical Validation (The "Truth Teller")

Method: Saturation Transfer Difference (STD) NMR. Rationale: Biochemical assays can yield false positives due to compound aggregation or redox interference. STD-NMR detects magnetization transfer from the protein to the ligand, confirming direct binding to the macromolecule.

Protocol:

  • Sample Prep:

    • Protein: 10 µM Recombinant Target (e.g., Hao2).

    • Ligand: 1 mM 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid (100:1 Ligand:Protein ratio).

    • Solvent: D₂O buffered with deuterated Tris.

  • Acquisition:

    • On-Resonance: Irradiate protein region (e.g., -1 ppm or 12 ppm) to saturate protein protons.

    • Off-Resonance: Irradiate at 30 ppm (control).

  • Analysis:

    • Subtract On-Resonance spectrum from Off-Resonance spectrum.

    • Interpretation: Signals corresponding to the ethoxyethyl protons and the pyrazole protons that appear in the difference spectrum indicate these moieties are in close contact (<5 Å) with the protein surface.

    • Note: If only the pyrazole signals appear, the tail is solvent-exposed. If both appear, the tail contributes to binding affinity.

Assay 3: Phenotypic Cellular Assay (The "Real World")

Target Model: Antimicrobial Susceptibility (MIC). Rationale: Pyrazole-4-carboxamides and acids have documented antimicrobial activity.[1] This assay confirms the molecule can penetrate cell walls.

Protocol:

  • Strains: S. aureus (Gram-positive) and E. coli (Gram-negative).[2]

  • Method: Broth Microdilution (CLSI standards).

  • Procedure:

    • Inoculate Mueller-Hinton broth with

      
       CFU/mL.
      
    • Add compound (Range: 64 µg/mL – 0.125 µg/mL).

    • Incubate 16–20 hours at 37°C.

  • Readout:

    • Determine Minimum Inhibitory Concentration (MIC) visually or via OD600.

  • Interpretation:

    • Activity < 10 µg/mL indicates potent "hit" status.

    • Activity > 64 µg/mL suggests the acid is a "prodrug" requiring esterification (ethyl ester form) for entry, or it targets an extracellular enzyme.

Part 4: Mechanistic Visualization

The following diagram illustrates the hypothetical inhibition mechanism where the pyrazole core competitively displaces the substrate in the active site of an


-hydroxy acid oxidase (like Hao2).

Figure 2: Competitive inhibition mechanism. The pyrazole-4-carboxylic acid pharmacophore mimics the alpha-hydroxy acid substrate, blocking the catalytic cycle.

References
  • Gohda, K. et al. (2012).[3] Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters.

  • Enamine Ltd. (2024).[1] Carboxylic Acid Fragment Library for FBDD. Enamine Building Blocks.

  • Hassan, A. et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. European Journal of Medicinal Chemistry.

  • PubChem. (2025).[4][5] Compound Summary: Ethyl 1H-pyrazole-4-carboxylate.[4] National Library of Medicine.

  • Rana, A. et al. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives. Journal of Applied Pharmaceutical Science.

Sources

Comparative

The Pyrazole Carboxylic Acid Scaffold: A Technical Review of Therapeutic Utility and Bioisosteric Advantages

Executive Summary The pyrazole carboxylic acid (PCA) scaffold represents a privileged structural motif in modern medicinal chemistry. Distinct from the more common sulfonamide-pyrazoles (e.g., celecoxib), the carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole carboxylic acid (PCA) scaffold represents a privileged structural motif in modern medicinal chemistry. Distinct from the more common sulfonamide-pyrazoles (e.g., celecoxib), the carboxylic acid moiety provides a unique handle for hydrogen bonding, solubility modulation, and bioisosteric replacement. This guide critically evaluates the therapeutic performance of PCA derivatives, specifically contrasting them with isoxazole bioisosteres and traditional phenylacetic acid drugs. We focus on two primary therapeutic axes: GPR40-mediated metabolic regulation and COX-2 selective inflammation modulation .

Structural & Pharmacophore Analysis: Pyrazole vs. Isoxazole

In rational drug design, the pyrazole ring is often employed as a bioisostere for isoxazoles or imidazoles. However, the choice between a pyrazole and an isoxazole is rarely arbitrary.

Chemical Stability and Metabolic Resilience

The fundamental advantage of the pyrazole core lies in the N-N bond stability compared to the N-O bond of isoxazoles.

  • Isoxazoles: Susceptible to reductive cleavage by cytochrome P450 enzymes and intestinal bacteria, opening the ring to form

    
    -amino enones, which can be toxic.
    
  • Pyrazoles: The N-N bond is significantly more resistant to reductive metabolism, enhancing the in vivo half-life (t1/2) of the parent compound.

The Carboxylic Acid Handle

The C3 or C4 carboxylic acid group serves as a critical "warhead" or anchor:

  • Ionic Interaction: Forms salt bridges with cationic residues (e.g., Arginine) in receptor binding pockets (common in GPCRs like GPR40).

  • H-Bonding: Acts as both a donor (OH) and acceptor (C=O).

  • Derivatization: Facile conversion to amides, esters, or bioisosteres (tetrazoles) to tune Lipophilicity Ligand Efficiency (LLE).

Visual 1: Pharmacophore Mapping

The following diagram illustrates the structural advantages of the PCA scaffold in a receptor binding pocket.

Pharmacophore Pyrazole Pyrazole Core (Scaffold Rigidity) Acid Carboxylic Acid (-COOH) (Ionic Anchor) Pyrazole->Acid C3/C4 Attachment R_Group Lipophilic Tail (Hydrophobic Pocket) Pyrazole->R_Group N1/C5 Substitution Metabolism Metabolic Stability (vs. Isoxazole N-O) Pyrazole->Metabolism High Resistance Target Receptor Residue (e.g., Arg/Lys) Acid->Target Salt Bridge / H-Bond

Figure 1: Pharmacophore map highlighting the anchoring role of the carboxylic acid and the metabolic stability of the pyrazole core.

Therapeutic Case Study A: Metabolic Regulation (GPR40 Agonists)

The most prominent application of the PCA scaffold in metabolic disease is Fasiglifam (TAK-875) , a GPR40 (FFAR1) agonist for Type 2 Diabetes. Unlike sulfonylureas, which close


 channels independently of glucose, PCA-based GPR40 agonists potentiate insulin secretion only in the presence of elevated glucose, significantly reducing hypoglycemia risk.
Comparative Performance: PCA vs. Sulfonylureas

The table below summarizes clinical and preclinical data comparing Fasiglifam (PCA derivative) against Glimepiride (Sulfonylurea).

FeatureFasiglifam (TAK-875)GlimepirideMechanism Note
Scaffold Pyrazole-3-carboxylic acid derivativeSulfonylurea
Target GPR40 (FFAR1)SUR1 (

channel)
Hypoglycemia Risk Low (<2% in trials)High (Common side effect)TAK-875 is glucose-dependent; Glimepiride is not.
HbA1c Reduction ~1.0 - 1.2%~1.0 - 1.5%Comparable efficacy.
Liver Toxicity High (Terminated Phase 3)Low/ModerateTAK-875 caused ROS-mediated hepatotoxicity.[1][2]
Insulin Secretion Potentiates GSISDirect SecretagogueGSIS = Glucose-Stimulated Insulin Secretion.[3]
Mechanism of Action & Toxicity

While the PCA scaffold provided excellent potency (


 nM), the specific lipophilic tail of TAK-875 inhibited hepatic transporters (BSEP), leading to bile acid accumulation and Reactive Oxygen Species (ROS) generation. Note: This toxicity is compound-specific, not scaffold-intrinsic.

GPR40_Pathway Ligand PCA Ligand (e.g., TAK-875) GPR40 GPR40 Receptor (Beta Cell Surface) Ligand->GPR40 Binding Gq Gq Protein GPR40->Gq Activation PLC PLC Activation Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Insulin Insulin Secretion (Glucose Dependent) Ca->Insulin Potentiation

Figure 2: Signaling cascade of GPR40 agonism by PCA derivatives leading to glucose-dependent insulin secretion.

Therapeutic Case Study B: Anti-Inflammatory (COX-2 Selectivity)

Lonazolac is a classic example of a pyrazole carboxylic acid NSAID. Unlike Diclofenac (a phenylacetic acid), the pyrazole ring in Lonazolac restricts conformational flexibility, enhancing selectivity for the COX-2 active site channel.

Comparative Data: Lonazolac Analogues vs. Standards

Recent studies have synthesized Lonazolac derivatives to improve the Selectivity Index (SI =


).[4]
CompoundScaffoldCOX-2

(

M)
Selectivity Index (SI)Ulcer Index (Rat Model)
Lonazolac Derivative 2a Pyrazole Carboxylic Acid0.42> 8.22.4 (Low)
Celecoxib Pyrazole Sulfonamide0.05> 788.1 (Moderate)
Indomethacin Indole Acetic Acid0.600.1 (COX-1 selective)17.6 (High)
Diclofenac Phenylacetic Acid0.85~2.0Moderate

Analysis: The PCA derivatives demonstrate a safety profile superior to traditional acetic acid NSAIDs (Indomethacin) regarding gastric ulceration, attributed to reduced COX-1 inhibition in the gastric mucosa.

Experimental Protocol: Synthesis & Validation

To validate the therapeutic potential of a novel PCA derivative, the following self-validating workflow is recommended.

Synthesis: Knorr Pyrazole Cyclization (Modified)

This protocol yields a 1,3,5-trisubstituted pyrazole-4-carboxylic acid.

Reagents:

  • Ethyl acetoacetate derivative (1.0 eq)

  • Aryl hydrazine hydrochloride (1.1 eq)

  • Ethanol (Solvent)

  • NaOH (for hydrolysis)

Step-by-Step Methodology:

  • Cyclization: Dissolve the

    
    -keto ester in Ethanol. Add Aryl hydrazine.[5] Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
    • Checkpoint: Disappearance of hydrazine spot.

  • Isolation: Cool to RT. Pour into ice water. Filter the precipitate (Intermediate Ester).

  • Hydrolysis: Dissolve Ester in 10% NaOH/Ethanol (1:1). Reflux for 2 hours.

  • Acidification: Cool and acidify with HCl to pH 2. The Pyrazole Carboxylic Acid will precipitate. Recrystallize from Ethanol.

Biological Assay: Calcium Flux (GPR40 Validation)

Since GPR40 couples to


, calcium mobilization is the primary readout.
  • Cell Line: CHO cells stably expressing human GPR40.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Addition: Add PCA test compounds (0.1 nM – 10

    
    M).
    
    • Control: DMSO (Negative), Linoleic Acid (Positive Endogenous).

  • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) using a kinetic plate reader (FLIPR).

  • Data Analysis: Plot Max-Min fluorescence against log[Concentration] to determine

    
    .
    

Workflow Start Start: Beta-Keto Ester Step1 1. Knorr Cyclization (Reflux w/ Hydrazine) Start->Step1 Check1 QC: TLC/LCMS (Ester Formation) Step1->Check1 Step2 2. Base Hydrolysis (NaOH/EtOH) Check1->Step2 Pass Step3 3. Acidification (pH 2) & Recrystallization Step2->Step3 Final Final: Pyrazole Carboxylic Acid Step3->Final Assay Validation: Ca2+ Flux Assay Final->Assay

Figure 3: Synthetic workflow from raw materials to biological validation.

Critical Evaluation & Future Outlook

The pyrazole carboxylic acid scaffold is a robust, metabolically stable alternative to isoxazoles and phenylacetic acids.

  • Pros: High chemical stability, versatile H-bonding, established synthetic routes (Knorr), and proven efficacy in metabolic and inflammatory diseases.

  • Cons: Lipophilic derivatives (necessary for potency) carry a risk of hepatotoxicity (as seen with TAK-875).

  • Recommendation: Future development should focus on "AgoPAM" (Allosteric Agonist-Positive Allosteric Modulator) derivatives. These bind to a distinct site on GPR40, potentially separating the insulinotropic efficacy from the liver toxicity mechanisms associated with the carboxylic acid "warhead" binding at the orthosteric site.

References

  • Fasiglifam (TAK-875)

    • Title: Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner.[1][2]

    • Source: PMC / NIH (2018).
    • URL:[Link]

  • Lonazolac & Anti-inflammatory Derivatives

    • Title: Discovery of New Non-acidic Lonazolac Analogues with COX-2 Selectivity as Potent Anti-inflamm
    • Source: ResearchG
    • URL:[Link]

  • Bioisosterism (Pyrazole vs. Isoxazole)

    • Title: Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicos
    • Source: PubMed (2003).
    • URL:[Link]

  • Synthesis Protocols

    • Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source: Molecules (MDPI) (2018).
    • URL:[Link]

Sources

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Reactant of Route 1
Reactant of Route 1
1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid
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Reactant of Route 2
1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid
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